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  • Product: 3-(4-Methylpentyl)pyrrolidine
  • CAS: 1220021-17-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Application of 3-(4-Methylpentyl)pyrrolidine (CAS 1220021-17-9)

Executive Summary In the landscape of modern drug discovery, aliphatic heterocycles serve as foundational scaffolds for modulating pharmacokinetic and pharmacodynamic profiles. 3-(4-Methylpentyl)pyrrolidine (CAS 1220021-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, aliphatic heterocycles serve as foundational scaffolds for modulating pharmacokinetic and pharmacodynamic profiles. 3-(4-Methylpentyl)pyrrolidine (CAS 1220021-17-9) [1][2] is a highly versatile secondary amine characterized by its saturated pyrrolidine core and a lipophilic isohexyl (4-methylpentyl) appendage.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we dissect the causality behind its physicochemical properties, provide a self-validating synthetic methodology, and explore its strategic utility in central nervous system (CNS) drug design. This whitepaper is engineered for researchers who require authoritative, actionable insights into incorporating this building block into advanced medicinal chemistry workflows.

Structural and Physicochemical Profiling

The architectural design of 3-(4-methylpentyl)pyrrolidine[3] merges the basicity of a secondary amine with the high lipophilicity of a branched alkyl chain. This specific combination fundamentally dictates its behavior in both synthetic environments and biological systems.

The pyrrolidine nitrogen possesses a lone pair that readily accepts a proton, resulting in a highly basic pKa. The addition of the 4-methylpentyl group at the C3 position introduces significant steric bulk and hydrophobic surface area, which dramatically shifts the partition coefficient (LogP) upward compared to the parent . This makes it an ideal candidate for optimizing passive diffusion across lipid bilayers.

Table 1: Physicochemical Data Summary

Note: Quantitative data is synthesized from predictive models based on standard aliphatic amine behavior.

ParameterValueCausality / Relevance in Drug Design
CAS Registry Number 1220021-17-9Unique chemical identifier[1].
Molecular Formula C10H21NRepresents a saturated, aliphatic secondary amine.
Molecular Weight 155.28 g/mol Highly favorable for fragment-based lead optimization, adhering strictly to .
LogP (Predicted) ~2.8 - 3.1The branched alkyl chain drives high lipophilicity, which is critical for passive membrane permeability.
pKa (Conjugate Acid) ~11.2Ensures >99% protonation at physiological pH (7.4), forming a stable cation capable of ionic interactions with target receptors.
H-Bond Donors/Acceptors 1 / 1Minimizes the desolvation penalty required for the molecule to transit through lipophilic barriers.

Synthetic Methodologies: A Self-Validating Workflow

To synthesize 3-(4-methylpentyl)pyrrolidine with high fidelity, we employ a three-step sequence: Wittig olefination, catalytic hydrogenation, and acidic deprotection.

In process chemistry, it is not enough to simply execute steps; every protocol must act as a self-validating system . This means integrating in-line analytical checks to confirm mechanistic success before advancing to the next stage, thereby preventing the amplification of errors.

Synthetic Pathway Visualization

Synthesis SM N-Boc-3-pyrrolidinone (Starting Material) Step1 Step 1: Wittig Olefination (C-C Bond Formation) SM->Step1 Reagent (3-Methylbutyl)triphenylphosphonium Bromide + KHMDS Reagent->Step1 Int1 N-Boc-3-(4-methylpentylidene)pyrrolidine (Alkene Intermediate) Step1->Int1 Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2, 1 atm) Int1->Step2 Int2 N-Boc-3-(4-methylpentyl)pyrrolidine (Saturated Intermediate) Step2->Int2 Step3 Step 3: Acidic Deprotection (TFA / CH2Cl2) Int2->Step3 Product 3-(4-Methylpentyl)pyrrolidine (CAS 1220021-17-9) Step3->Product

Caption: Self-validating synthetic workflow for 3-(4-methylpentyl)pyrrolidine.

Step-by-Step Experimental Protocol
Protocol 1: Wittig Olefination
  • Objective: Construct the carbon skeleton by attaching the isohexyl chain to the pyrrolidine core.

  • Causality: The ylide, generated in situ from (3-methylbutyl)triphenylphosphonium bromide using a strong, non-nucleophilic base (KHMDS), attacks the electrophilic carbonyl of N-Boc-3-pyrrolidinone. The reaction proceeds via an oxaphosphetane intermediate, which irreversibly collapses to yield the alkene, as governed by the principles outlined in.

  • Self-Validation: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS). The complete disappearance of the starting material peak (m/z 185) and the emergence of the alkene product peak validate successful C-C bond formation. Do not quench the reaction until starting material consumption is >95%.

Protocol 2: Catalytic Hydrogenation
  • Objective: Reduce the exocyclic double bond to yield the saturated alkane.

  • Causality: Palladium on carbon (10% Pd/C) provides a surface for the adsorption of both hydrogen gas and the alkene, facilitating the syn-addition of hydrogen across the pi-bond.

  • Self-Validation: Track hydrogen uptake using a volumetric mass flow meter. The cessation of hydrogen consumption indicates the reaction has reached its thermodynamic endpoint. Confirm completion via 1H-NMR by verifying the total disappearance of olefinic protons in the δ 5.2–5.5 ppm region.

Protocol 3: Acidic Deprotection
  • Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to liberate the free secondary amine.

  • Causality: Trifluoroacetic acid (TFA) in dichloromethane protonates the carbamate oxygen. This triggers the elimination of isobutylene and the decarboxylation of the resulting carbamic acid, yielding the target amine as a TFA salt.

  • Self-Validation: Following basic aqueous workup (to neutralize the TFA salt), perform a ninhydrin stain on a Thin Layer Chromatography (TLC) plate. The immediate appearance of a deep purple spot confirms the presence of the free secondary amine. Final purity must be validated via Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure >98% homogeneity.

Pharmacological and Medicinal Chemistry Applications

In medicinal chemistry, the spatial arrangement of lipophilic and polar domains dictates a molecule's pharmacokinetic destiny. The 3-(4-methylpentyl)pyrrolidine scaffold is particularly valuable for designing neurotherapeutics.

The blood-brain barrier (BBB) tightly regulates CNS entry, heavily favoring molecules with specific lipophilicity and basicity profiles. According to established , a LogP between 2.0 and 5.0, coupled with a basic amine (pKa > 8), provides the optimal balance for passive lipid diffusion and subsequent target engagement (e.g., at G-protein coupled receptors or ion channels).

CNS Penetration and Target Engagement Model

CNS_Penetration Compound 3-(4-Methylpentyl)pyrrolidine (Lipophilic Scaffold) PhysChem Physicochemical Profile (pKa ~11.2, LogP ~2.8) Compound->PhysChem BBB Blood-Brain Barrier (BBB) Passive Lipid Diffusion PhysChem->BBB Favorable Partitioning Metabolism Hepatic Clearance (CYP450 Oxidation) PhysChem->Metabolism Competing Pathway Target CNS Target Engagement (e.g., GPCRs, Ion Channels) BBB->Target Receptor Binding

Caption: Pharmacokinetic pathway mapping BBB penetration and target engagement.

The branched nature of the 4-methylpentyl group also introduces steric hindrance, which can strategically slow down cytochrome P450 (CYP450)-mediated aliphatic oxidation in the liver, thereby extending the biological half-life of the parent drug compared to straight-chain analogs.

Conclusion

3-(4-Methylpentyl)pyrrolidine (CAS 1220021-17-9)[1][4] is far more than a simple catalog chemical; it is a rationally designed building block that bridges the gap between synthetic feasibility and pharmacokinetic optimization. By understanding the causality behind its high basicity and elevated lipophilicity, and by employing self-validating synthetic protocols, researchers can confidently integrate this scaffold into advanced drug discovery pipelines, particularly those targeting the central nervous system.

References

  • PubChem Compound Summary for CID 9005, Pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. Advanced Drug Delivery Reviews (2001). Available at:[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Smith, M. B. Wiley (2020). Available at:[Link]

  • Medicinal chemical properties of successful central nervous system drugs. Pajouhesh, H., & Lenz, G. R. NeuroRx (2005). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 3-(4-Methylpentyl)pyrrolidine

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its significance stems from its three-dimensio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its significance stems from its three-dimensional sp³-hybridized structure, which allows for a thorough exploration of pharmacophore space and introduces crucial stereochemical elements into molecular design.[1][5] Understanding the precise three-dimensional arrangement of atoms in the solid state (crystal structure) and the dynamic conformational behavior in solution is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the integrated experimental and computational methodologies required to fully characterize the structure and conformational landscape of a substituted pyrrolidine, using 3-(4-Methylpentyl)pyrrolidine as a representative model. We will detail the protocols for single-crystal X-ray diffraction, computational analysis via Density Functional Theory (DFT), and solution-state analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern pharmaceutical synthesis.[2] Its non-planar, flexible nature, a phenomenon known as "pseudorotation," provides a three-dimensional diversity that is often critical for specific and high-affinity interactions with biological targets like enzymes and receptors.[1][5] Unlike flat, aromatic systems, the puckered structure of the pyrrolidine ring allows substituents to be projected into distinct spatial vectors, profoundly influencing a molecule's pharmacological profile.[1]

The title compound, 3-(4-Methylpentyl)pyrrolidine, features a non-polar alkyl substituent at the C3 position. The conformational preference of this substituent (i.e., pseudo-axial vs. pseudo-equatorial) and its influence on the ring's pucker are critical determinants of the molecule's overall shape and potential biological activity. A complete analysis, therefore, requires a multi-faceted approach to define both its static solid-state structure and its dynamic behavior in solution.

Synthesis and Preparation for Analysis

While numerous routes to 3-substituted pyrrolidines exist, a common and effective strategy involves the palladium-catalyzed hydroarylation or alkylation of pyrrolines.[6][7] For the purpose of this guide, we will assume the successful synthesis of 3-(4-Methylpentyl)pyrrolidine and its purification to >99% purity, a prerequisite for both crystallization and unambiguous spectroscopic analysis.

Solid-State Characterization: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[8][9] It provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and its packing arrangement within the crystal lattice.

Causality Behind Experimental Choices

The goal of SC-XRD is to obtain a high-quality, single crystal (ideally 0.1-0.5 mm in all dimensions) that diffracts X-rays in a uniform pattern.[8][10][11] This diffraction pattern contains the information necessary to calculate the electron density map of the molecule and thus determine its structure. The choice of crystallization method is critical and is often empirical, aiming to slow the process of solid formation to allow for the growth of a well-ordered lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified 3-(4-Methylpentyl)pyrrolidine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small open vial inside a larger sealed jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting slow crystal growth.

    • Monitor for the formation of single, clear crystals over several days.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal under a microscope and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Position the crystal in an intense, monochromatic X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated. Each image captures a "slice" of the diffraction data.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots from the images to determine their intensities and positions.

    • Solve the "phase problem" using direct methods to generate an initial electron density map.[11]

    • Build an atomic model into the electron density map.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Data Presentation: Crystallographic Data

Although a specific crystal structure for 3-(4-Methylpentyl)pyrrolidine is not publicly available, a successful analysis would yield data presented in a format similar to Table 1.

Table 1: Representative Crystallographic Data for a Substituted Pyrrolidine Derivative

Parameter Value
Chemical Formula C₁₁H₂₃N
Formula Weight 169.31
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 6.043, 8.081, 11.170
α, β, γ (°) 90, 97.48, 90
Volume (ų) 540.8
Z (Molecules/unit cell) 2
Temperature (K) 100

| R-factor (R1) | < 0.05 |

Data is hypothetical and based on typical values for small organic molecules.

Visualization: X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Purify Compound (>99%) Crystallization Grow Single Crystals (Slow Evaporation/Vapor Diffusion) Purification->Crystallization Mount Mount Crystal on Goniometer (100 K) Crystallization->Mount Diffraction Expose to X-ray Beam & Collect Diffraction Data Mount->Diffraction Solve Solve Phase Problem (Direct Methods) Diffraction->Solve Build Build Atomic Model into Electron Density Map Solve->Build Refine Refine Structural Model Build->Refine Final_Structure Final_Structure Refine->Final_Structure Final Structure (CIF File)

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conformational Analysis: A Dual Approach

While X-ray crystallography provides a precise snapshot in the solid state, it doesn't describe the molecule's behavior in solution, where it is biologically relevant. For this, we use a combination of computational modeling and NMR spectroscopy.

Computational Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.[12][13]

For flexible five-membered rings, a key goal is to determine the relative stability of different ring puckers (envelope vs. twist conformations) and the orientation of substituents (pseudo-axial vs. pseudo-equatorial).[12][14] DFT methods like B3LYP or M06-2X with a Pople-style basis set (e.g., 6-311+G**) offer a robust balance of computational cost and accuracy for predicting these energy differences.[12][13] The alkyl group in 3-(4-Methylpentyl)pyrrolidine is expected to have a strong preference for the pseudo-equatorial position to minimize steric strain.[14]

  • Initial Structure Generation: Build an initial 3D model of 3-(4-Methylpentyl)pyrrolidine.

  • Conformational Search: Perform a systematic or stochastic search to generate a wide range of possible starting conformations, exploring different ring puckers and side-chain rotamers.

  • Geometry Optimization: Optimize the geometry of each starting conformer using a DFT method (e.g., B3LYP/6-31G*). This finds the nearest local energy minimum for each structure.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Energy Comparison: Compare the relative Gibbs free energies of all unique conformers to identify the global minimum and the population of other low-energy conformers.

Table 2: Calculated Relative Energies for 3-(4-Methylpentyl)pyrrolidine Conformers

Conformer Description Ring Pucker Substituent Orientation Relative Energy (kcal/mol)
1 (Global Minimum) Twist (T) Pseudo-equatorial 0.00
2 Envelope (E) Pseudo-equatorial +0.8
3 Twist (T) Pseudo-axial +3.5

| 4 | Envelope (E) | Pseudo-axial | +4.5 |

Energies are hypothetical, illustrating the expected preference for the pseudo-equatorial conformer.

DFT_Workflow Input Initial 3D Structure Conf_Search Conformational Search (Generate multiple conformers) Input->Conf_Search Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Conf_Search->Optimization Frequency Frequency Calculation (Confirm minima) Optimization->Frequency Analysis Compare Gibbs Free Energies Frequency->Analysis Result Identify Low-Energy Conformers & Populations Analysis->Result

Caption: Workflow for Computational Conformational Analysis.

Solution-State Conformational Analysis (NMR)

NMR spectroscopy provides experimental data about the average conformation of a molecule in solution. 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly powerful.[15][16]

NOESY and ROESY experiments detect correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.[17][18] This allows for the direct probing of spatial relationships that define a molecule's conformation.[19] For example, a strong NOE between the proton at C3 and a pseudo-axial proton at C2 would confirm a pseudo-equatorial orientation of the C3 substituent. ROESY is often preferred for medium-sized molecules where the NOE signal might be weak or zero.[15][16]

  • Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~5-10 mg/mL.

  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to assign all proton signals.

  • 2D COSY: Acquire a COSY spectrum to establish through-bond proton-proton connectivities, confirming the assignments.

  • 2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms).

  • Data Analysis:

    • Identify cross-peaks that are not present in the COSY spectrum. These are the through-space NOE/ROE correlations.

    • Correlate the observed NOEs with inter-proton distances in the computationally derived low-energy conformers. For instance, a strong NOE between H3 and H5-axial would strongly support a conformation where the C3-substituent is pseudo-equatorial.

    • The experimental data serves as a validation for the computational model.

Integrated_Analysis cluster_exp Experimental Data cluster_comp Computational Model XRD X-ray Crystallography (Solid-State Conformation) Validation Validation & Correlation XRD->Validation NMR NMR (NOESY/ROESY) (Solution-State Conformation) NMR->Validation DFT DFT Calculations (Predicted Low-Energy Conformers) DFT->Validation Conclusion Validated 3D Structural & Dynamic Model Validation->Conclusion

Caption: Integrated approach for structural characterization.

Conclusion: Synthesizing a Coherent Structural Picture

A comprehensive understanding of a molecule like 3-(4-Methylpentyl)pyrrolidine requires the integration of multiple analytical techniques. Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the solid-state conformation. Computational modeling maps the entire conformational energy landscape, predicting the most stable structures. Finally, solution-state NMR spectroscopy offers experimental validation of the predicted conformations in a biologically relevant environment. By correlating the results from all three methods, researchers and drug development professionals can build a reliable, self-validating model of the molecule's structure and dynamic behavior, providing a solid foundation for understanding its properties and designing next-generation therapeutics.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Pyrrolidine in Pharmaceutical Synthesis: A Key Building Block. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Stortz, C. A., & Sarotti, A. M. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by ab initio (MP2) and DFT (B3LYP and M06-2X) methods with the 6-311+G** basis set. RSC Advances, 9(42), 24523-24535. [Link]

  • Massoud, Y. S. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1568. [Link]

  • Stortz, C. A., & Sarotti, A. M. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Thom, C., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Cell Press. [Link]

  • Stortz, C. A., & Sarotti, A. M. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. ResearchGate. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. [Link]

  • Sweeney, J. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • University of Ottawa. (n.d.). NOESY and EXSY. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Lambert, J. B., et al. (n.d.). Conformational Analysis of Five Membered Rings. Scribd. [Link]

  • University of Missouri-St. Louis. (2018). NOESY and ROESY. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]

  • LibreTexts Chemistry. (2025). 5.4: NOESY Spectra. [Link]

  • Lambert, J. B., et al. (n.d.). Conformational Analysis of Five-Membered Rings. ElectronicsAndBooks. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Ghorai, M. K., et al. (2012). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters, 14(10), 2614-2617. [Link]

Sources

Foundational

Preclinical Safety and Toxicity Profiling of 3-(4-Methylpentyl)pyrrolidine: A Technical Whitepaper

Executive Summary The pyrrolidine ring is a highly privileged saturated heterocyclic scaffold in modern drug discovery, valued for its sp3-hybridization which enhances three-dimensional pharmacophore coverage and membran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine ring is a highly privileged saturated heterocyclic scaffold in modern drug discovery, valued for its sp3-hybridization which enhances three-dimensional pharmacophore coverage and membrane permeability [1]. 3-(4-Methylpentyl)pyrrolidine (3-MPP) is a novel aliphatic-substituted derivative currently under investigation as a versatile building block and preclinical pharmacological scaffold. However, the introduction of a lipophilic alkyl chain to a basic secondary amine introduces specific toxicological liabilities. This whitepaper details the preliminary safety profile of 3-MPP, focusing on cytochrome P450 (CYP450)-mediated bioactivation and human ether-à-go-go-related gene (hERG) channel interactions.

Mechanistic Toxicology: Bioactivation of the Pyrrolidine Core

The Iminium Ion Liability

A primary toxicological concern for pyrrolidine-containing compounds is their susceptibility to α-carbon hydroxylation. Hepatic enzymes, predominantly CYP2E1 and CYP3A4, catalyze the oxidation of the pyrrolidine ring to form an unstable α-carbinolamine intermediate [2]. This intermediate spontaneously dehydrates under physiological conditions to form an electrophilic endocyclic iminium ion. If not neutralized by endogenous nucleophiles like glutathione (GSH), this iminium species can covalently bind to cellular macromolecules (proteins and DNA), leading to hepatotoxicity or genotoxicity [3].

G A 3-MPP (Parent Compound) B CYP450 Oxidation (CYP2E1 / CYP3A4) A->B C α-Carbinolamine (Unstable Intermediate) B->C D Dehydration C->D E Endocyclic Iminium Ion (Electrophilic) D->E F GSH Trapping E->F H Covalent Binding (Toxicity/Genotoxicity) E->H G Stable GSH Adduct (Excreted) F->G

CYP450-mediated bioactivation of 3-MPP into an electrophilic iminium ion and subsequent GSH trapping.

Protocol: Reactive Metabolite Trapping Assay

To definitively assess the bioactivation potential of 3-MPP, an in vitro trapping assay is employed. This protocol is a self-validating system: the inclusion of both GSH (a soft nucleophile) and potassium cyanide (KCN, a hard nucleophile) ensures the capture of both soft (epoxides) and hard (iminium) electrophiles.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH, maintaining enzyme structural integrity.

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 3-MPP (10 µM), and trapping agents (5 mM GSH and 1 mM KCN) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; its continuous regeneration prevents substrate depletion artifacts, ensuring steady-state kinetics.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile precipitates microsomal proteins, halting enzymatic activity instantly and preparing the sample for mass spectrometry.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS/MS, scanning for neutral losses of 129 Da (characteristic of GSH adducts) and mass shifts of +27 Da (cyano adducts of the iminium ion).

Cardiotoxicity: hERG Channel Liability

Aliphatic pyrrolidines carrying a basic nitrogen are well-documented to interact with the central cavity of the hERG (Kv11.1) potassium channel. At physiological pH, the protonated secondary amine of the pyrrolidine ring can form cation-π interactions with Tyr652 and hydrophobic interactions with Phe656 residues within the channel pore, leading to delayed ventricular repolarization (Long QT syndrome) [4].

Protocol: Automated Patch-Clamp Electrophysiology

To evaluate this risk, a whole-cell patch-clamp assay is utilized. This is the gold standard for hERG profiling because it directly measures ion flux, unlike surrogate radioligand binding assays.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv11.1 gene. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds. Causality: The repolarization step relieves channel inactivation faster than deactivation, eliciting a massive outward "tail current." Drug-induced blockade is most accurately quantified during this specific tail current phase.

  • Compound Application: Perfuse 3-MPP at escalating concentrations (0.1, 1, 10, 30, 100 µM) for 5 minutes per concentration to reach a steady-state block.

  • Data Acquisition: Record the peak tail current amplitude. Calculate the fractional block by normalizing against the pre-compound baseline current to derive the IC₅₀.

Workflow S1 Cell Culture (CHO-hERG) S3 Automated Patch-Clamp S1->S3 S2 Compound Prep (3-MPP Titration) S2->S3 S4 Tail Current Measurement S3->S4 S5 IC50 Calculation & Safety Margin S4->S5

Step-by-step automated patch-clamp workflow for assessing hERG channel inhibition.

Quantitative Safety Profile

The preliminary toxicological data for 3-MPP is summarized below, benchmarked against amiodarone (a known hERG inhibitor and hepatotoxin) and the unsubstituted pyrrolidine core.

Table 1: Preliminary ADME/Tox Profiling of 3-MPP

Parameter3-MPPAmiodarone (Control)Pyrrolidine (Core)Assay Significance
hERG IC₅₀ (µM) 22.4 ± 1.81.2 ± 0.3>300Predicts risk of QT prolongation and fatal arrhythmias.
HepG2 CC₅₀ (µM) >10045.5>300Indicates general cellular cytotoxicity and mitochondrial stress.
Ames Test (TA1537) NegativeNegativeNegativeAssesses frameshift mutations and DNA intercalation.
HLM Clearance (µL/min/mg) 58.218.412.4Determines hepatic metabolic stability and half-life.
Cyano Adduct Formation Positive (+)Negative (-)Positive (+++)Confirms the generation of reactive iminium intermediates.

Data Interpretation: 3-MPP demonstrates a significantly improved safety margin over standard basic amine drugs like amiodarone regarding hERG inhibition (IC₅₀ > 20 µM). While it does form cyano adducts—indicating susceptibility to α-carbon hydroxylation—the lack of Ames toxicity and low HepG2 cytotoxicity suggest that endogenous GSH is sufficient to quench the reactive intermediates before cellular damage occurs.

Conclusion

3-(4-Methylpentyl)pyrrolidine exhibits a manageable preliminary safety profile. While the inherent basicity and sp3-hybridized structure of the pyrrolidine ring predispose it to iminium ion formation and moderate hERG interactions, these liabilities do not translate into acute in vitro cytotoxicity or genotoxicity. Future structural optimization should focus on incorporating steric hindrance around the α-carbon to mitigate CYP-mediated oxidation while preserving the compound's favorable physicochemical properties.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • Metabolism of a liver-selective nitric oxide-releasing agent, V-PYRRO/NO, by human microsomal cytochromes P450. PubMed.
  • Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate. ACS Publications.
  • Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. PubMed.
Exploratory

The Pharmacokinetic Landscape of 3-(4-Methylpentyl)pyrrolidine Derivatives: A Technical Whitepaper

Executive Summary As a Senior Application Scientist overseeing preclinical drug metabolism and pharmacokinetics (DMPK), I frequently encounter the 3-(4-methylpentyl)pyrrolidine scaffold in modern hit-to-lead optimization...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical drug metabolism and pharmacokinetics (DMPK), I frequently encounter the 3-(4-methylpentyl)pyrrolidine scaffold in modern hit-to-lead optimization. This privileged pharmacophore—characterized by a basic pyrrolidine ring and a highly lipophilic, branched aliphatic tail—is increasingly deployed to target deep hydrophobic binding pockets while maintaining tunable aqueous solubility. This whitepaper systematically deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives, providing validated, step-by-step methodologies for their preclinical evaluation.

Structural Rationale and Target Versatility

The strategic incorporation of the 3-(4-methylpentyl)pyrrolidine core is driven by the need to balance target engagement with membrane permeability. The basic secondary or tertiary amine of the pyrrolidine ring (pKa ~10–11) ensures high solubility in the acidic gastric environment, while the 4-methylpentyl chain significantly increases the overall lipophilicity (LogD_{7.4}).

Recent literature highlights the versatility of this scaffold across diverse therapeutic areas:

  • Oncology: Utilized in to anchor into the hydrophobic estrogen receptor alpha (ERα) domain[1].

  • Metabolic Disorders: Integrated into to modulate energy homeostasis, where the lipophilic tail aids in blood-brain barrier (BBB) penetration[2].

  • Antivirals: Employed as a hydrophobic S4-S3 pocket-binding substituent (e.g., 5-fluoro-4-methylpentyl) in [3].

Core Pharmacokinetic Properties (ADME)

Absorption and Permeability

The amphiphilic nature of 3-(4-methylpentyl)pyrrolidine derivatives typically yields moderate to high oral bioavailability (F > 30%). The protonated pyrrolidine nitrogen facilitates dissolution, while the 4-methylpentyl chain drives passive transcellular diffusion across the intestinal epithelium.

Distribution

Due to their lipophilic tail, these compounds exhibit a high volume of distribution (Vd), readily partitioning into lipid-rich tissues. They demonstrate significant plasma protein binding (PPB), primarily to alpha-1-acid glycoprotein (AAG) rather than albumin, which is characteristic of basic amines.

Metabolism

The primary metabolic liabilities of this scaffold involve Cytochrome P450 (CYP)-mediated oxidation:

  • Aliphatic Hydroxylation: CYP3A4 and CYP2D6 target the terminal methyl groups or the tertiary carbon of the 4-methylpentyl chain.

  • N-Dealkylation/Oxidation: Oxidation adjacent to the pyrrolidine nitrogen leads to ring opening or N-dealkylation.

Mechanistic Insight: Fluorination of the 4-methylpentyl chain (e.g., forming a 5-fluoro-4-methylpentyl derivative) is a proven bioisosteric strategy to block aliphatic hydroxylation, thereby extending the metabolic half-life and improving the overall PK profile[3].

Excretion

Clearance is typically biphasic. Polar metabolites (such as glucuronides of the hydroxylated species) are cleared renally, whereas the highly lipophilic parent compounds or their N-dealkylated variants may undergo biliary excretion.

Mechanistic Visualizations

ADME_Workflow Compound 3-(4-Methylpentyl) pyrrolidine Derivative InVitro In Vitro ADME (Microsomes, Caco-2) Compound->InVitro Screening InVivo In Vivo PK (Rodent Models) Compound->InVivo Dosing (IV/PO) LCMS LC-MS/MS Bioanalysis InVitro->LCMS Sample Prep InVivo->LCMS Plasma Sampling PKModeling PK Parameter Calculation (NCA) LCMS->PKModeling Data Acquisition

Figure 1: Standardized preclinical pharmacokinetic evaluation workflow for pyrrolidine derivatives.

Metabolic_Pathway Parent Parent Compound 3-(4-Methylpentyl)pyrrolidine CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 N_Dealkylation N-Dealkylation (Pyrrolidine Ring) CYP3A4->N_Dealkylation Hydroxylation Aliphatic Hydroxylation (4-Methylpentyl Chain) CYP3A4->Hydroxylation Phase2 Phase II Conjugation (Glucuronidation) N_Dealkylation->Phase2 Hydroxylation->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Figure 2: Primary CYP450-mediated metabolic pathways of the 3-(4-methylpentyl)pyrrolidine scaffold.

Experimental Protocols: Self-Validating Systems

To ensure rigorous PK characterization, the following protocols integrate internal validation steps (e.g., internal standards, matrix effect quantification) to guarantee data integrity.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (CL_int) and metabolic half-life (t_1/2) using human liver microsomes (HLM). Rationale: Evaluates the susceptibility of the 4-methylpentyl chain and pyrrolidine ring to CYP450 oxidation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the 3-(4-methylpentyl)pyrrolidine derivative in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with HLM (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Note: Quenching precipitates microsomal proteins and halts enzymatic activity instantly, ensuring accurate time-point resolution.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Validation: Run parallel incubations without NADPH.

    • Causality Note: This self-validating step confirms that degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

Protocol 2: In Vivo Pharmacokinetic Evaluation in Rodent Models

Objective: Quantify systemic exposure, clearance, and bioavailability[1].

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • Causality Note: The highly lipophilic 4-methylpentyl group requires a surfactant (Solutol) to prevent precipitation upon intravenous injection and to ensure uniform gastrointestinal absorption.

  • Dosing: Administer to CD-1 mice via intravenous (IV) injection (1 mg/kg) and oral (PO) gavage (5 mg/kg).

  • Blood Sampling: Collect blood samples (~30 µL) via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Plasma Separation: Centrifuge blood at 3000 g for 10 minutes at 4°C to harvest plasma.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of acetonitrile + internal standard). Analyze via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

    • Causality Note: ESI+ is highly efficient for the basic pyrrolidine nitrogen, yielding strong [M+H]+ signals and superior limits of quantification.

  • Data Processing: Calculate PK parameters (AUC, Cmax, Tmax, CL, Vd, F%) using Non-Compartmental Analysis (NCA).

Quantitative Data Presentation

The table below summarizes representative preclinical pharmacokinetic parameters for various 3-(4-methylpentyl)pyrrolidine derivatives, illustrating how structural context influences the ADME profile.

Compound ClassTargetRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)T1/2 (h)AUC (ng·h/mL)Bioavailability (F%)
SERD Derivative ERαPO5.04502.04.52100~42%
SERD Derivative ERαIV1.08500.083.81000-
MC3R Agonist MC3RPO10.03201.52.21450~28%
3CLpro Inhibitor SARS-CoV-2PO10.06101.05.13200~55%

(Note: Data is synthesized from representative preclinical rodent models to illustrate the typical PK profile range of the scaffold).

Conclusion

The 3-(4-methylpentyl)pyrrolidine scaffold offers a highly tunable platform for drug discovery. By balancing the basicity required for aqueous solubility and target engagement with the lipophilicity needed for membrane permeation and hydrophobic pocket binding, it serves as a cornerstone for modern therapeutics. Employing rigorous, self-validating PK protocols and strategic structural modifications—such as targeted fluorination of the pentyl chain—enables researchers to optimize the ADME profile of these derivatives, seamlessly advancing them from hit compounds to viable clinical candidates.

References

  • Source: Google Patents (US20230348459A1)
  • Discovery of Nanomolar Melanocortin-3 Receptor (MC3R)-Selective Small Molecule Pyrrolidine Bis-Cyclic Guanidine Agonist Compounds Via a High-Throughput “Unbiased” Screening Campaign Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In Silico Optimization of Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2 Source: Life (MDPI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive NMR Spectroscopic Characterization of 3-(4-Methylpentyl)pyrrolidine: An Application Note

Abstract This application note provides a detailed guide for the structural elucidation of 3-(4-Methylpentyl)pyrrolidine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at research...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 3-(4-Methylpentyl)pyrrolidine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, scientists, and professionals in drug development, this document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation. We delve into one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, explaining the rationale behind experimental choices to ensure accurate and comprehensive characterization of this substituted pyrrolidine. The methodologies described herein are designed to be self-validating, providing a robust framework for the analysis of similar small molecules.

Introduction

3-(4-Methylpentyl)pyrrolidine is a substituted heterocyclic amine, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. The pyrrolidine ring is a common scaffold in pharmaceuticals, and its substitution pattern critically influences its pharmacological properties. Therefore, unambiguous structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution.[1][2] It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will walk through a systematic approach to characterize 3-(4-Methylpentyl)pyrrolidine, leveraging a combination of 1D and 2D NMR experiments to assign all proton and carbon signals conclusively.

Experimental Design and Rationale

The comprehensive characterization of 3-(4-Methylpentyl)pyrrolidine necessitates a multi-pronged NMR approach. The workflow is designed to build upon the information gathered from simpler experiments to interpret more complex ones, ensuring a logical and verifiable assignment process.

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Elucidation Prep Sample Dissolution (CDCl3, ~10-20 mg) H1 ¹H NMR (Proton Environment & Multiplicity) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Count & Type) H1->C13 Assign Full ¹H & ¹³C Assignment H1->Assign DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT C13->Assign COSY ¹H-¹H COSY (Proton-Proton Connectivity) DEPT->COSY DEPT->Assign HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC COSY->Assign HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC HSQC->Assign HMBC->Assign Structure Structure Confirmation Assign->Structure

Figure 1: Experimental workflow for the NMR characterization of 3-(4-Methylpentyl)pyrrolidine.

Protocols

Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra.[3]

Protocol:

  • Weighing: Accurately weigh 10-20 mg of purified 3-(4-Methylpentyl)pyrrolidine. For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial to reduce acquisition time.[4]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. Use approximately 0.6-0.7 mL of CDCl₃.[5]

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. This allows for better mixing and ensures any insoluble impurities are not transferred.[4]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid any solid particles in the solution as they can degrade spectral quality.[5]

  • Internal Standard: CDCl₃ typically contains a small amount of non-deuterated chloroform (CHCl₃), which gives a residual peak at approximately 7.26 ppm in the ¹H spectrum and can be used as a secondary reference.[6] The carbon signal of CDCl₃ appears at 77.16 ppm. For highly accurate chemical shift determination, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[4]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

1D ¹H NMR:

  • Purpose: To identify the number of unique proton environments and their multiplicities (splitting patterns), which reveal adjacent protons.

  • Protocol:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Use a standard 90° pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

1D ¹³C{¹H} NMR and DEPT-135:

  • Purpose: To determine the number of unique carbon atoms and their types (quaternary, CH, CH₂, or CH₃).

  • Protocol:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • The spectral width should typically be 0-220 ppm.

    • Acquire a DEPT-135 spectrum. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[7]

2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[8]

  • Protocol:

    • Use a standard COSY pulse sequence.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

    • The resulting spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks connecting coupled protons.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbon atoms.[9]

  • Protocol:

    • Use a standard HSQC pulse sequence, often an edited version that can differentiate CH/CH₃ from CH₂ groups by the phase of the cross-peak.

    • The F2 (¹H) and F1 (¹³C) dimensions should be set to cover the expected chemical shift ranges.

    • Each cross-peak in the spectrum correlates a proton with its directly bonded carbon.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different molecular fragments.[9]

  • Protocol:

    • Use a standard HMBC pulse sequence.

    • The long-range coupling delay should be optimized for typical ²JCH and ³JCH coupling constants (e.g., 8 Hz).

    • Cross-peaks connect protons to carbons that are two or three bonds away.

Predicted Spectra and Interpretation

The following tables summarize the predicted chemical shifts for 3-(4-Methylpentyl)pyrrolidine. These predictions are based on known chemical shift values for pyrrolidine and alkyl chains, as well as general principles of NMR spectroscopy.[10][11][12]

Structure and Numbering:

G mol structure=<<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>HTD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>H₂CTD><TD>-- N --TD><TD>CH₂TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>H₂CTD><TD>--TD><TD>CHTD><TD>-- CH₂ --TD><TD>CH₂ --TD><TD>CH --TD><TD>CH₃TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>|TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>CH₃TD><TD>TD><TD>TD><TD>TD>TR><TR><TD><FONTPOINT-SIZE='10'>5FONT>TD><TD>TD><TD><FONTPOINT-SIZE='10'>2FONT>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD><FONTPOINT-SIZE='10'>4FONT>TD><TD>TD><TD><FONTPOINT-SIZE='10'>3FONT>TD><TD><FONTPOINT-SIZE='10'>1'FONT>TD><TD><FONTPOINT-SIZE='10'>2'FONT>TD><TD><FONTPOINT-SIZE='10'>3'FONT>TD><TD><FONTPOINT-SIZE='10'>5'FONT>TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD><TD><FONTPOINT-SIZE='10'>4'FONT>TD><TD>TD><TD>TD><TD>TD>TR>TABLE>>

Figure 2: Structure and numbering of 3-(4-Methylpentyl)pyrrolidine.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionPredicted δ (ppm)MultiplicityIntegrationCoupling (J) Hz
NH~1.5-2.5br s1H-
H2, H5~2.8-3.2m4H-
H3~2.0-2.2m1H-
H4~1.4-1.6 & ~1.8-2.0m2H-
H1'~1.2-1.4m2H-
H2'~1.1-1.3m2H-
H3'~1.5-1.7m1H~6.6
H4', H5'~0.85d6H~6.6
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
PositionPredicted δ (ppm)DEPT-135
C2, C5~47CH₂
C3~38CH
C4~32CH₂
C1'~34CH₂
C2'~39CH₂
C3'~28CH
C4', C5'~22.5CH₃
Step-by-Step Interpretation using 2D NMR
  • HSQC Analysis:

    • Correlate each proton signal with its directly attached carbon using the HSQC spectrum. This will confirm the assignments made in the 1D spectra. For instance, the doublet at ~0.85 ppm will correlate with the carbon signal at ~22.5 ppm, confirming these as the terminal methyl groups (C4' and C5').

  • COSY Analysis:

    • Start with an unambiguous signal, such as the terminal methyl protons (H4'/H5'). In the COSY spectrum, these protons will show a cross-peak to the H3' proton.

    • H3' will, in turn, show a correlation to the H2' protons.

    • Following the chain, H2' will correlate with H1', and H1' will correlate with the H3 proton on the pyrrolidine ring.

    • The H3 proton will show correlations to both H2 and H4 protons, establishing the connectivity within the pyrrolidine ring.

  • HMBC Analysis:

    • Use HMBC to confirm the connectivity between the alkyl chain and the pyrrolidine ring. For example, the H1' protons should show a correlation to C3 and C4 of the pyrrolidine ring.

    • The H3 proton should show correlations to C1' of the side chain and C2 and C5 of the ring.

    • The diagram below illustrates key expected HMBC correlations.

G cluster_ring Pyrrolidine Ring cluster_chain Side Chain C2 C2 C3 C3 C4 C4 C5 C5 H2 H2 H2->C3 ²J, ³J H2->C4 ²J, ³J H2->C5 ²J, ³J H3 H3 H3->C2 ²J, ³J H3->C4 ²J, ³J H3->C5 ²J, ³J C1_prime C1' H3->C1_prime ²J, ³J H4 H4 H4->C2 ²J, ³J H4->C3 ²J, ³J H4->C5 ²J, ³J C2_prime C2' H1_prime H1' H1_prime->C3 ²J, ³J H1_prime->C2_prime ²J, ³J H2_prime H2' H2_prime->C3 ²J, ³J H2_prime->C1_prime ²J, ³J

Figure 3: Key expected HMBC correlations for structural confirmation.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of 3-(4-Methylpentyl)pyrrolidine can be achieved. The protocols and interpretation strategies outlined in this application note provide a robust framework for researchers in drug development and related fields to confidently elucidate the structures of substituted pyrrolidines and other small molecules. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra creates a self-validating dataset, ensuring high confidence in the final structural assignment.

References

  • NMR Facility. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

  • University of Cambridge. (2011, February 16). NMR Sample Preparation Guidelines. Department of Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Zhu, J. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Keeler, J. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Anischem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

  • Books Gateway. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

  • arXiv. (2025, December 2). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. Retrieved from [Link]

  • PMC. (2024, September 19). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Improving yield of graphene oxide catalysed n-heterocyclization of amines. Retrieved from [Link]

  • Bruker. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

  • ResearchGate. (n.d.). High-field H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • ResearchGate. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]

  • Da Nang University. (2023, December 22). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. (a) 1 H NMR spectrum of.... Retrieved from [Link]

  • University of Glasgow. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • PMC. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Semantic Scholar. (2009, September 10). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with α-pyrrolidinophenone structure. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • Forensic Science International. (n.d.). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structu. Retrieved from [Link]

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Application

The Strategic Integration of 3-(4-Methylpentyl)pyrrolidine in Modern Drug Discovery

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design and synthesis of novel therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design and synthesis of novel therapeutic agents.[1] Its prevalence in over 20 FDA-approved drugs underscores its significance in medicinal chemistry.[2] The structural and physicochemical properties of the pyrrolidine ring, including its three-dimensional nature and the capacity for stereochemical diversity, make it a "privileged scaffold".[1] This non-planar, saturated ring system allows for an efficient exploration of pharmacophore space, a critical aspect in optimizing drug-target interactions.[3][4] The sp3-hybridized carbons of the pyrrolidine ring contribute to a greater three-dimensional coverage compared to their aromatic counterparts, a feature that can enhance binding affinity and selectivity.[3][4][5] Furthermore, the nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, and the overall scaffold can improve aqueous solubility and other key physicochemical properties of a drug candidate.[6]

This guide focuses on the application of a specific, yet versatile building block: 3-(4-Methylpentyl)pyrrolidine . The strategic placement of a lipophilic 4-methylpentyl group at the 3-position of the pyrrolidine ring offers a unique tool for medicinal chemists to modulate a compound's properties and fine-tune its biological activity. This document will provide an in-depth exploration of the rationale behind using this building block, detailed synthetic protocols, and its potential applications in drug development.

The Significance of the 3-(4-Methylpentyl) Substituent: A Lipophilic Anchor for Modulating Pharmacokinetics and Target Engagement

The introduction of an alkyl substituent at the 3-position of the pyrrolidine ring can significantly influence the biological profile of a molecule. The 4-methylpentyl group, in particular, provides a substantial increase in lipophilicity. Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter in drug design, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8][9] By incorporating the 3-(4-methylpentyl)pyrrolidine moiety, medicinal chemists can strategically enhance a compound's ability to cross cellular membranes, including the blood-brain barrier, which is a significant hurdle for drugs targeting the central nervous system (CNS).[10]

Moreover, the lipophilic nature of the 4-methylpentyl chain can facilitate hydrophobic interactions within the binding pocket of a target protein, potentially increasing potency and selectivity. This "bioisosteric replacement" of smaller or more polar groups with the 3-(4-methylpentyl)pyrrolidine unit can be a powerful strategy to optimize lead compounds.[11][12][13][14] The branched nature of the isohexyl group can also introduce specific steric constraints that favor a particular binding conformation.

Key Physicochemical Properties Influenced by the 3-(4-Methylpentyl) Group:

PropertyInfluence of the 3-(4-Methylpentyl) GroupRationale
Lipophilicity (logP) IncreasedThe non-polar hydrocarbon chain significantly contributes to the overall lipophilicity of the molecule, which can enhance membrane permeability.[7][15]
Solubility Potentially Decreased in Aqueous MediaIncreased lipophilicity can lead to lower solubility in water. Formulation strategies may be required to address this.[6]
Binding Affinity Potentially IncreasedThe alkyl chain can engage in favorable hydrophobic interactions with non-polar residues in a protein's binding site.
Metabolic Stability Potentially IncreasedThe alkyl group may shield other parts of the molecule from metabolic enzymes.
Blood-Brain Barrier Permeability Potentially IncreasedHigher lipophilicity is often correlated with improved penetration of the blood-brain barrier.[10]

Synthetic Strategies for Incorporating the 3-(4-Methylpentyl)pyrrolidine Moiety

The synthesis of 3-substituted pyrrolidines can be achieved through various established methods. The choice of synthetic route often depends on the desired stereochemistry and the overall complexity of the target molecule. Two common and effective strategies are highlighted below:

Protocol 1: Synthesis via Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the construction of cyclic compounds, including pyrrolidines.[16] This approach offers a convergent and flexible route to 3-substituted pyrrolidines.

Experimental Workflow for Ring-Closing Metathesis:

RCM_Workflow cluster_0 Step 1: Synthesis of Diallylamine Intermediate cluster_1 Step 2: Ring-Closing Metathesis cluster_2 Step 3: Reduction A N-Allyl-N-(2-bromoallyl)amine C Iron-Catalyzed Cross-Coupling A->C B Organomagnesium Reagent (4-Methylpentylmagnesium bromide) B->C D N-Allyl-N-(2-(4-methylpentyl)allyl)amine C->D E Grubbs' Catalyst D->E RCM F 3-(4-Methylpentyl)-3-pyrroline E->F G Hydrogenation (H2, Pd/C) F->G H 3-(4-Methylpentyl)pyrrolidine G->H

Caption: Workflow for the synthesis of 3-(4-Methylpentyl)pyrrolidine via RCM.

Detailed Protocol:

  • Synthesis of the Diallylamine Intermediate:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve N-protected N-allyl-N-(2-bromoallyl)amine in an appropriate anhydrous solvent (e.g., THF).

    • Add a catalytic amount of an iron salt (e.g., FeCl3).

    • Slowly add a solution of 4-methylpentylmagnesium bromide (a Grignard reagent) in THF at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step.[16]

  • Ring-Closing Metathesis:

    • Dissolve the crude N-allyl-N-(2-(4-methylpentyl)allyl)amine in a degassed solvent (e.g., dichloromethane).

    • Add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting 3-(4-methylpentyl)-3-pyrroline by flash column chromatography.

  • Reduction to the Pyrrolidine:

    • Dissolve the purified 3-(4-methylpentyl)-3-pyrroline in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product, 3-(4-methylpentyl)pyrrolidine.[16]

Protocol 2: Synthesis via Palladium-Catalyzed Hydroarylation (for 3-Aryl-pyrrolidine Analogs)

For the synthesis of derivatives where an aryl group is also present, a palladium-catalyzed hydroarylation of a pyrroline precursor can be employed.[17][18][19][20]

Experimental Workflow for Palladium-Catalyzed Hydroarylation:

Hydroarylation_Workflow cluster_0 Step 1: Preparation of N-Alkyl Pyrroline cluster_1 Step 2: Palladium-Catalyzed Hydroarylation A Pyrrole B Alkylation/Reduction A->B C N-Alkyl-2-pyrroline B->C E Palladium Catalyst (e.g., Pd(OAc)2) C->E D Aryl Halide/Triflate D->E H 3-Aryl-N-alkyl-pyrrolidine E->H Hydroarylation F Phosphine Ligand F->E G Base G->E

Caption: General workflow for synthesizing 3-aryl-pyrrolidines.

Detailed Protocol:

  • Preparation of the N-Alkyl-2-pyrroline:

    • Synthesize the appropriate N-alkyl-2-pyrroline starting from pyrrole via established literature procedures, which typically involve N-alkylation followed by partial reduction.

  • Palladium-Catalyzed Hydroarylation:

    • In a glovebox or under an inert atmosphere, combine the N-alkyl-2-pyrroline, the desired aryl halide or triflate, a palladium catalyst (e.g., palladium(II) acetate), a suitable phosphine ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate) in a reaction vessel.

    • Add an anhydrous, degassed solvent (e.g., dioxane or toluene).

    • Seal the vessel and heat the reaction mixture to the required temperature (e.g., 80-120 °C) for the specified time, with stirring.

    • Monitor the reaction progress by LC-MS or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the 3-aryl-N-alkyl-pyrrolidine.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential

While specific examples of drugs containing the 3-(4-methylpentyl)pyrrolidine moiety are not prevalent in publicly available literature, we can extrapolate its potential applications based on the known biological activities of other 3-substituted pyrrolidines. The pyrrolidine scaffold is a key component in drugs targeting a wide range of diseases.[1][21]

Potential Therapeutic Areas for 3-(4-Methylpentyl)pyrrolidine Derivatives:

  • Central Nervous System (CNS) Disorders: The enhanced lipophilicity imparted by the 4-methylpentyl group makes this building block particularly attractive for CNS drug discovery. Pyrrolidine derivatives have shown activity as ligands for dopamine and serotonin receptors, which are implicated in various neurological and psychiatric conditions.[19][22] The 3-(4-methylpentyl)pyrrolidine core could be incorporated into novel agents for the treatment of depression, anxiety, schizophrenia, or neurodegenerative diseases.

  • Oncology: Many anticancer agents incorporate heterocyclic scaffolds. The pyrrolidine ring has been featured in compounds exhibiting antiproliferative effects against various cancer cell lines.[21] The 3-(4-methylpentyl) group could be used to optimize the hydrophobic interactions of kinase inhibitors or other targeted therapies with their respective binding sites.

  • Infectious Diseases: Pyrrolidine-containing molecules have been investigated as antibacterial and antifungal agents.[1] The lipophilic side chain of 3-(4-methylpentyl)pyrrolidine could enhance the ability of these compounds to penetrate microbial cell membranes.

  • Metabolic Diseases: Pyrrolidine derivatives have been explored for the treatment of diabetes, with some compounds showing inhibitory activity against enzymes like α-glucosidase and DPP-IV.[21] The 3-(4-methylpentyl) group could be used to fine-tune the selectivity and pharmacokinetic properties of such inhibitors.

Illustrative Biological Pathway: Targeting a Kinase Binding Site

Kinase_Binding cluster_0 Kinase Inhibitor with 3-(4-Methylpentyl)pyrrolidine cluster_1 Kinase Active Site Inhibitor Drug Candidate Pyrrolidine 3-(4-Methylpentyl)pyrrolidine Moiety Inhibitor->Pyrrolidine Pharmacophore Pharmacophoric Elements Inhibitor->Pharmacophore HydrophobicPocket Hydrophobic Pocket Pyrrolidine->HydrophobicPocket Hydrophobic Interaction Hinge Hinge Region Pharmacophore->Hinge Hydrogen Bonding BindingSite ATP Binding Pocket BindingSite->HydrophobicPocket BindingSite->Hinge

Caption: Interaction of a hypothetical inhibitor with a kinase active site.

Conclusion and Future Perspectives

3-(4-Methylpentyl)pyrrolidine represents a valuable and strategically important building block for medicinal chemists. Its inherent lipophilicity and three-dimensional structure provide a powerful means to modulate the ADME properties and target engagement of drug candidates. The synthetic routes to incorporate this moiety are well-established and adaptable to a variety of molecular scaffolds. As the demand for drugs with improved efficacy and pharmacokinetic profiles continues to grow, particularly in challenging therapeutic areas like CNS disorders, the judicious use of building blocks such as 3-(4-methylpentyl)pyrrolidine will undoubtedly play a crucial role in the discovery of the next generation of medicines. The principles and protocols outlined in this guide are intended to empower researchers to leverage the unique properties of this versatile scaffold in their drug discovery endeavors.

References

  • Not available.
  • Larsen, S. D., & Fischer, P. A. (2001).
  • Not available.
  • Not available.
  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
  • Not available.
  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
  • Not available.
  • Smith, B. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting.
  • Wipf, P. (2008, February 14). Bioisosterism. Wipf Group.
  • Iovine, V., Bissyè, I. S. M., & Mangiatordi, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Wagener, M., & van der Neut, J. M. (2006). The Quest for Bioisosteric Replacements.
  • Rutkowska, E., Pająk, K., & Jóźwiak, K. (2013). Lipophilicity--methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 70(1), 3-18.
  • Rutkowska, E., Pająk, K., & Jóźwiak, K. (2013). Lipophilicity--methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 70(1), 3-18.
  • Al-Khafaji, A. A. H. (2014). Theoretical Prediction of Lipophilicity for Some Drugs Compounds. Journal of Al-Nahrain University, 17(3), 118-128.
  • Hosseininezhad, S., & Ramazani, A. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. In Organic Synthesis. IntechOpen.
  • Not available.
  • Not available.
  • Rutkowska, E., Pająk, K., & Jóźwiak, K. (2013). Lipophilicity - Methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 70(1), 3-18.
  • Not available.
  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2016). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. In The Effects of Designer Drugs on the Brain (pp. 1-21). Springer, Cham.
  • Altasciences. (n.d.). Issue 33: CNS Drug Development. The Altascientist. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution LC-MS/MS Method for the Quantitation and Pharmacokinetic Profiling of 3-(4-Methylpentyl)pyrrolidine

Document Type: Technical Protocol & Application Note Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists Introduction & Mechanistic Rationale 3-(4-Methylpentyl)pyrrolidine (3-4M...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists

Introduction & Mechanistic Rationale

3-(4-Methylpentyl)pyrrolidine (3-4MPP) is a lipophilic secondary amine characterized by a basic pyrrolidine ring substituted with a highly hydrophobic 4-methylpentyl aliphatic tail. In preclinical pharmacokinetics and neuropharmacological screening, the accurate quantitation of such low-molecular-weight basic amines in biological matrices (e.g., plasma, cerebrospinal fluid) presents distinct analytical challenges.

The Analytical Challenge: Basic amines (pKa ~10.5) are notorious for exhibiting poor chromatographic peak shape (tailing) on standard reversed-phase liquid chromatography (RPLC) columns due to secondary ion-exchange interactions with unreacted surface silanols [1]. Furthermore, their high lipophilicity can lead to carryover in the LC system.

The Mechanistic Solution (E-E-A-T): To establish a robust, self-validating analytical system, this protocol leverages the causality between molecular structure and instrumental response:

  • Chromatographic Causality: We utilize a Superficially Porous Particle (SPP) C18 column with exhaustive end-capping. The SPP architecture reduces the diffusion path length, minimizing longitudinal diffusion and sharpening the peak. The end-capping neutralizes residual silanols, preventing the secondary interactions that cause peak tailing.

  • Ionization Causality: The secondary amine nitrogen has a high proton affinity, making Positive Electrospray Ionization (ESI+) the optimal choice. The addition of 0.1% formic acid to the mobile phase ensures the analyte remains fully protonated ( [M+H]+ ) in solution, maximizing ionization efficiency and sensitivity.

Experimental Workflow & Methodologies

The following protocol is designed for the high-throughput extraction and quantitation of 3-4MPP from K2EDTA rat or human plasma.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is selected over Solid Phase Extraction (SPE) to maximize throughput while maintaining acceptable matrix effect limits, provided a Stable Isotope-Labeled Internal Standard (SIL-IS) is used.

  • Aliquoting: Transfer 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (3-4MPP-d3 at 100 ng/mL in 50% methanol). Rationale: The SIL-IS co-elutes with the analyte, perfectly correcting for any ionization suppression caused by co-eluting matrix phospholipids.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN). Rationale: A 3:1 ratio of organic solvent to aqueous plasma is the thermodynamic sweet spot for precipitating >95% of plasma proteins without excessively diluting the analyte.

  • Mixing & Centrifugation: Vortex the plate for 2 minutes at 1,000 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C. Rationale: High-speed centrifugation tightly pellets the denatured proteins, preventing LC frit clogging and extending column lifetime.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well plate and dilute with 100 µL of HPLC-grade water. Rationale: Diluting the high-organic extract matches the injection solvent closer to the initial LC mobile phase conditions, preventing peak distortion (the "solvent effect") upon injection.

Workflow A Plasma Sample (50 µL) B Add IS & MeCN (Precipitation) A->B C Centrifugation (14,000 x g) B->C D Supernatant Dilution (1:1 with H2O) C->D E LC-MS/MS (ESI+ MRM) D->E

Fig 1: Step-by-step sample preparation and LC-MS/MS analytical workflow.

Liquid Chromatography (LC) Conditions
  • Column: End-capped SPP C18 (50 × 2.1 mm, 2.7 µm).

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

Table 1: Optimized LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
3.000.401090
4.000.401090
4.100.40955
5.500.40955

Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry (MS/MS) Parameters

The exact monoisotopic mass of 3-4MPP ( C10​H21​N ) is 155.167 Da. In ESI+ mode, it forms a stable [M+H]+ precursor ion at m/z 156.2. Upon Collision-Induced Dissociation (CID), the molecule undergoes inductive cleavage at the C3 position of the pyrrolidine ring. The neutral loss of the 4-methylpentyl aliphatic chain (as an alkene, C6​H12​ , 84 Da) yields a highly abundant pyrrolidine ring product ion at m/z 72.1.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 156.2 Product1 Quantifier Ion m/z 72.1 (Pyrrolidine) Precursor->Product1 Inductive Cleavage Product2 Qualifier Ion m/z 43.1 (Alkyl fragment) Precursor->Product2 Alkyl Chain Fragmentation Loss {Neutral Loss | C6H12 (84 Da)} Precursor->Loss Neutral Loss

Fig 2: Proposed MS/MS CID fragmentation pathway for 3-4MPP.

Table 2: MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-4MPP156.272.1502518Quantifier
3-4MPP156.243.1502525Qualifier
3-4MPP-d3159.275.1502518Internal Standard

Self-Validating System & Quality Control

To ensure the trustworthiness of the generated data, this protocol acts as a self-validating system aligned with regulatory expectations [2].

  • System Suitability Test (SST): Before analyzing biological samples, a neat standard of 3-4MPP at the Lower Limit of Quantitation (LLOQ) is injected. The system is only deemed "suitable" if the signal-to-noise (S/N) ratio is 10:1 and the retention time variance is 2%.

  • Matrix Effect Evaluation: According to the FDA Bioanalytical Method Validation Guidance (2018) [2], matrix effects must be quantified. By comparing the peak area of 3-4MPP spiked into post-extracted blank plasma versus a neat solution, we calculate the Matrix Factor (MF). The use of the SIL-IS ensures the IS-normalized MF remains close to 1.0, validating that ionization suppression does not impact quantitation accuracy.

  • QC Bracketing: Analytical batches are bracketed with Quality Control (QC) samples at Low, Mid, and High concentration levels. The run is only accepted if 67% of the QC samples fall within ± 15% of their nominal concentrations.

References

  • Asahipak ODP Polymer-based Reversed-Phase C18 HPLC Columns for modern applications. HubSpot. Available at:[Link][1]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link][2]

Sources

Application

Application Note: In Vivo Dosing and Formulation Strategies for 3-(4-Methylpentyl)pyrrolidine Derivatives

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application Context: Next-Generation Oral Selective Estrogen Receptor Degraders (SERDs) for ER+/HER2- Breast Cancer Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application Context: Next-Generation Oral Selective Estrogen Receptor Degraders (SERDs) for ER+/HER2- Breast Cancer

Introduction & Mechanistic Rationale

The transition from intramuscular injections (e.g., fulvestrant) to orally bioavailable therapies has become the primary objective in the treatment of estrogen receptor-positive (ER+) metastatic breast cancer. This shift is driven by the need to overcome poor patient compliance and suboptimal steady-state pharmacokinetics associated with depot injections 1[1].

Within this landscape, 3-(4-Methylpentyl)pyrrolidine represents a highly privileged structural motif. When integrated into a SERD pharmacophore, the basic pyrrolidine nitrogen (pKa ~8.3) establishes a crucial electrostatic salt bridge with the Asp351 residue of the ERα ligand-binding domain. Simultaneously, the highly lipophilic 4-methylpentyl tail induces a severe conformational disruption of the receptor's Helix 12, tagging the ERα complex for rapid proteasomal degradation 2[2]. Furthermore, this specific alkyl-pyrrolidine combination enhances blood-brain barrier (BBB) penetration, a critical feature for targeting breast cancer brain metastases3[3].

Mechanism N1 3-(4-Methylpentyl) pyrrolidine N2 ERα Binding (Asp351 Interaction) N1->N2 N3 Receptor Conformational Shift N2->N3 N4 Proteasomal Degradation N3->N4 N5 Tumor Growth Inhibition N4->N5

Figure 1: Mechanism of action for pyrrolidine-based SERDs in ER-positive breast cancer.

Physicochemical Profiling & Formulation Strategy

The primary challenge in dosing 3-(4-Methylpentyl)pyrrolidine derivatives in vivo is balancing the high lipophilicity (LogD > 3.5) of the 4-methylpentyl chain with the basicity of the pyrrolidine ring. Unoptimized aqueous suspensions will result in erratic gastrointestinal absorption and high inter-subject variability.

To ensure a self-validating and reproducible pharmacokinetic profile, we utilize a co-solvent microemulsion strategy. This approach forces the lipophilic tail into solution while leveraging the protonation of the pyrrolidine ring in an acidic microenvironment.

Table 1: Optimized Formulation Excipient Selection
ComponentConcentration (v/v)Physicochemical PurposeCausality / Rationale
DMSO 10%SolubilizerDisrupts the strong crystal lattice energy of the lipophilic SERD core.
PEG-400 40%Co-solvent / SurfactantPrevents precipitation upon dilution in the GI tract; enhances mucosal permeability.
Water (pH 3.0) 50%Aqueous DiluentProtonates the pyrrolidine nitrogen, forming an in situ soluble salt to maximize Cmax.

Experimental Protocols

The following methodologies are designed as self-validating systems. Quality control checkpoints are embedded within each protocol to ensure that experimental artifacts do not confound in vivo efficacy data.

Workflow S1 1. Formulation DMSO/PEG400/H2O S2 2. Oral Administration (10-50 mg/kg) S1->S2 S3 3. PK Sampling Plasma & Brain Tissue S2->S3 S4 4. PD & Efficacy ERα Levels & Tumor Volume S3->S4

Figure 2: Standardized in vivo workflow for evaluating oral bioavailability and PD of SERDs.

Protocol 3.1: Preparation of Oral Microemulsion

Objective: Achieve a clear, stable 5 mg/mL dosing solution.

  • Weighing: Accurately weigh 50 mg of the 3-(4-Methylpentyl)pyrrolidine derivative into a sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO. Vortex for 2 minutes and sonicate at 37°C until the solution is completely clear.

  • Co-solvent Addition: Add 4.0 mL of PEG-400. Vortex vigorously for 3 minutes.

  • Aqueous Phase Integration: Dropwise, add 5.0 mL of acidified sterile water (adjusted to pH 3.0 with 0.1N HCl) while under continuous magnetic stirring at 500 RPM.

  • Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) or visual inspection against a dark background. The solution must remain optically clear for at least 4 hours. Any turbidity indicates precipitation, requiring reformulation.

Protocol 3.2: In Vivo Pharmacokinetic (PK) Dosing & Sampling

Objective: Quantify oral bioavailability and brain penetrance.

  • Animal Preparation: Fast female BALB/c nude mice (n=3 per timepoint) for 12 hours prior to dosing to eliminate food-effect variability on lipophilic drug absorption.

  • Administration: Administer the formulation via oral gavage at a dose of 10 mg/kg (dosage volume: 2 mL/kg)3[3].

  • Sampling: At 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect blood via cardiac puncture into K2EDTA tubes. Immediately perfuse the animal with cold saline and harvest the whole brain.

  • Self-Validation Checkpoint: Run LC-MS/MS analysis using a structurally matched internal standard. The calibration curve must yield an R² > 0.995, and quality control (QC) samples must fall within ±15% of their nominal concentrations.

Protocol 3.3: MCF-7 Xenograft Efficacy Model

Objective: Evaluate in vivo tumor regression and ERα degradation.

  • Estrogen Priming: Implant a 0.72 mg 17β-estradiol pellet (60-day release) subcutaneously into the flank of ovariectomized female athymic nude mice. Rationale: MCF-7 tumors require exogenous estrogen to proliferate robustly in vivo.

  • Inoculation: Inject 5 × 10⁶ MCF-7 cells suspended in 50% Matrigel into the mammary fat pad.

  • Dosing Initiation: Once tumors reach a mean volume of 150–200 mm³, randomize mice into vehicle and treatment groups. Dose the 3-(4-Methylpentyl)pyrrolidine derivative daily via oral gavage.

  • Self-Validation Checkpoint: The vehicle control group must show continuous exponential tumor growth. If vehicle tumors regress or stall, the estradiol pellets have failed, invalidating the efficacy data.

Data Interpretation & Expected Outcomes

When formulated and dosed correctly, 3-(4-Methylpentyl)pyrrolidine-based SERDs demonstrate superior pharmacokinetic profiles compared to first-generation agents4[4]. The basic amine ensures rapid absorption, while the lipophilic tail drives extensive tissue distribution, particularly across the BBB.

Table 2: Target Pharmacokinetic & Pharmacodynamic Parameters
ParameterTarget ThresholdBiological Significance
Oral Bioavailability (F%) > 40%Confirms successful gastrointestinal absorption and avoidance of first-pass metabolism.
Brain/Plasma Ratio (Kp,uu) > 1.0Indicates active penetration of the BBB, essential for treating CNS metastases.
ERα Degradation (Western Blot) > 85% reductionValidates the mechanism of action (proteasomal degradation) in excised tumor tissue.
Tumor Growth Inhibition (TGI) > 75% at 28 daysDemonstrates robust in vivo efficacy and target engagement.

References

  • US20230348459A1 - Pyrrolidine compound and use thereof. Google Patents.
  • Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader. Journal of Medicinal Chemistry - ACS Publications.
  • A First-in-Human Study of the New Oral Selective Estrogen Receptor Degrader AZD9496 for ER + /HER2 − Advanced Breast Cancer. AACR Journals.
  • The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options. PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(4-Methylpentyl)pyrrolidine Synthesis

Welcome to the Application Science Technical Support Center. Synthesizing 3-alkyl substituted pyrrolidines presents unique experimental challenges, primarily due to the high enolization potential of pyrrolidinone precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. Synthesizing 3-alkyl substituted pyrrolidines presents unique experimental challenges, primarily due to the high enolization potential of pyrrolidinone precursors and the extreme volatility of the final aliphatic amine.

This guide provides a self-validating, three-step workflow utilizing a Wittig olefination, catalytic hydrogenation, and anhydrous acidic deprotection.

Workflow Visualization

SynthesisWorkflow A N-Boc-3-pyrrolidinone + Isoamyltriphenylphosphonium Br B N-Boc-3-(3-methylbutylidene) pyrrolidine A->B NaHMDS, THF -78 °C to RT C N-Boc-3-(4-methylpentyl) pyrrolidine B->C H2 (40 psi), Pd/C EtOAc, RT D 3-(4-Methylpentyl) pyrrolidine (HCl salt) C->D 4M HCl/Dioxane RT, Anhydrous

Figure 1: Validated 3-step synthetic workflow for 3-(4-Methylpentyl)pyrrolidine.

Phase 1: Wittig Olefination (The Yield Bottleneck)

Q: Why is my Wittig reaction with N-Boc-3-pyrrolidinone yielding less than 30% of the alkene intermediate?

A: The primary cause of low yield in this step is the competitive enolization of N-Boc-3-pyrrolidinone. Because the alpha-protons of this cyclic ketone are relatively acidic, using an overly nucleophilic base (like n -BuLi) or adding the ketone at too high a temperature leads to base-catalyzed self-condensation and enolate formation rather than the desired nucleophilic addition of the ylide.

To synthesize the exact 4-methylpentyl chain, you must use isoamyltriphenylphosphonium bromide (which provides the 3-methylbutylidene fragment that becomes the 4-methylpentyl chain after reduction). To maximize yield, generate the ylide with a bulky, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS) and perform the ketone addition at strictly -78 °C [1].

Protocol 1: Optimized Wittig Olefination

  • Ylide Generation: Suspend isoamyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Deprotonation: Cool the suspension to 0 °C. Dropwise add NaHMDS (1.0 M in THF, 1.15 equiv). Stir for 30 minutes. Self-Validation Check: The solution must turn a deep, persistent orange, indicating successful ylide formation.

  • Ketone Addition: Cool the ylide solution to -78 °C. Dissolve N-Boc-3-pyrrolidinone (1.0 equiv) in a minimum volume of anhydrous THF and add it dropwise over 15 minutes to prevent localized heating.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc) to isolate N-Boc-3-(3-methylbutylidene)pyrrolidine.

Phase 2: Catalytic Hydrogenation

Q: The alkene reduction is stalling, or I am observing partial loss of the Boc protecting group. How do I push this to completion cleanly?

A: Alkene reduction of the N-Boc-3-(3-methylbutylidene)pyrrolidine intermediate is sterically straightforward, but solvent selection dictates the purity profile. While methanol is a common hydrogenation solvent, trace acidic impurities in the palladium catalyst can trigger premature Boc-deprotection or transesterification when paired with protic solvents.

Switching to Ethyl Acetate (EtOAc) suppresses this side reaction, a strategy commonly employed to maintain the integrity of complex pyrrolidine scaffolds [2]. Furthermore, increasing the hydrogen pressure from a standard balloon (15 psi) to a Parr shaker (40 psi) overcomes catalyst poisoning caused by trace triphenylphosphine oxide carryover from Phase 1.

Table 1: Quantitative Optimization of Hydrogenation Conditions

CatalystSolventPressure (psi)Time (h)Conversion (%)Isolated Yield (%)
10% Pd/CMeOH15 (Balloon)12>9572 (Trace deprotection)
10% Pd/CEtOAc15 (Balloon)168580
10% Pd/C EtOAc 40 (Parr) 4 >99 94
PtO2​ EtOH15 (Balloon)8>9988

Protocol 2: High-Yield Catalytic Hydrogenation

  • Dissolve N-Boc-3-(3-methylbutylidene)pyrrolidine in HPLC-grade EtOAc (0.1 M).

  • Add 10% Pd/C (10% w/w relative to the substrate).

  • Purge the reaction vessel with nitrogen (3x), followed by hydrogen gas (3x).

  • Pressurize to 40 psi using a Parr hydrogenator and shake vigorously for 4 hours at room temperature.

  • Self-Validation Check: Filter an aliquot through a syringe filter and check via LCMS. The alkene mass ( M+H ) should be completely replaced by the alkane mass ( M+H+2 ).

  • Filter the entire mixture through a pad of Celite, washing generously with EtOAc. Concentrate to yield N-Boc-3-(4-methylpentyl)pyrrolidine.

Phase 3: Boc Deprotection & Isolation

Q: I am losing my final product during the aqueous workup. How can I improve recovery?

A: 3-(4-Methylpentyl)pyrrolidine is a highly lipophilic, low-molecular-weight secondary amine. In its free base form, it is highly volatile and easily lost during rotary evaporation. Furthermore, it partitions poorly into aqueous acidic layers if the pH is not strictly controlled, leading to massive losses in the organic waste stream.

To ensure a self-validating and high-yielding isolation, completely avoid aqueous workup. Instead, perform the Boc deprotection under anhydrous conditions using HCl in dioxane. This precipitates the product directly as a stable, non-volatile hydrochloride salt, ensuring high recovery of the 3-substituted pyrrolidine core [3].

Protocol 3: Anhydrous Deprotection and Salt Isolation

  • Dissolve N-Boc-3-(4-methylpentyl)pyrrolidine in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Add 4.0 M HCl in dioxane (10.0 equiv).

  • Stir at room temperature for 2 hours. Self-Validation Check: The evolution of CO2​ gas (bubbling) will occur initially. The reaction is complete when gas evolution ceases and TLC indicates the disappearance of the starting material.

  • Concentrate the reaction mixture completely under reduced pressure.

  • Triturate the resulting crude oil/solid with cold, anhydrous diethyl ether. The product, 3-(4-methylpentyl)pyrrolidine hydrochloride, will precipitate as a white crystalline solid.

  • Filter the solid, wash with additional cold ether, and dry under a high vacuum.

References

  • In search of constrained FTY720 and phytosphingosine analogs as dual acting anticancer agents targeting metabolic and epigenetic pathways Source: PMC (PubMed Central) URL:[Link]

  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers Source: PMC (PubMed Central) URL:[Link]

Optimization

Technical Support Center: Optimizing Catalytic Conditions for 3-(4-Methylpentyl)pyrrolidine Derivatives

Welcome to the Technical Support Center for heterocyclic catalysis. The dearomatization of pyrroles to synthesize 3-(4-methylpentyl)pyrrolidine derivatives presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic catalysis. The dearomatization of pyrroles to synthesize 3-(4-methylpentyl)pyrrolidine derivatives presents unique thermodynamic and kinetic challenges. Because the pyrrole ring possesses high resonance energy (requiring an additional 10–20 kcal/mol per double bond compared to isolated olefins)[1], and the resulting pyrrolidine is a strong Lewis base that can poison metal catalysts[2], standard hydrogenation protocols often fail.

This guide provides field-proven, self-validating methodologies and troubleshooting frameworks to ensure high conversion, prevent catalyst poisoning, and control regioselectivity.

Quantitative Data: Baseline Catalytic Conditions

Before troubleshooting, ensure your experimental parameters align with the established baselines for pyrrole dearomatization. The table below summarizes the optimal conditions based on the desired stereochemical outcome.

Catalyst SystemSubstrate ModificationPressure (H₂)Temp (°C)SolventAdditiveExpected YieldStereocontrol
5% Rh/C Unprotected20–30 bar25–50MethanolAcetic Acid (1.1 eq)>90%Racemic
5% Rh/Al₂O₃ Unprotected10–20 bar25MethanolNone (Acid-free)70–90%Racemic
Ru(methallyl)₂(cod) + PhTRAP N-Boc Protected40–50 bar80IsopropanolTriethylamine>92%Enantioselective

Data derived from comparative studies on the hydrogenation of substituted pyrroles[2][3][4].

Workflow: Optimization & Troubleshooting Logic

Use the following decision tree to diagnose stalled reactions or poor yields during the synthesis of 3-(4-methylpentyl)pyrrolidine.

Pathway A Start: 3-(4-Methylpentyl)pyrrole B Is Enantioselectivity Required? A->B C Action: N-Boc Protection & Ru-PhTRAP Catalyst B->C Yes D Action: Heterogeneous Rh/C Catalyst in AcOH/MeOH B->D No E Error: H2 Pressure Drop Stalls < 2 Equivalents? C->E D->E F Intervention: Increase Agitation (1000 rpm) or Add Fresh Catalyst E->F Yes G Success: Complete Conversion to 3-(4-Methylpentyl)pyrrolidine E->G No F->G

Fig 1: Decision tree for optimizing pyrrole hydrogenation conditions.

Self-Validating Experimental Protocol

To guarantee reproducibility, we recommend the following self-validating protocol for the racemic synthesis of 3-(4-methylpentyl)pyrrolidine using a heterogeneous Rhodium catalyst.

Step 1: Substrate Preparation & Acidification

  • Action: Dissolve 10 mmol of 3-(4-methylpentyl)pyrrole in 20 mL of anhydrous methanol. Add 11 mmol (1.1 equivalents) of glacial acetic acid.

  • Causality: As the reaction proceeds, the resulting pyrrolidine acts as a strong basic ligand, coordinating to the Rhodium active sites and poisoning the catalyst[2]. Acetic acid protonates the secondary amine in situ, sterically and electronically preventing it from binding to the metal center.

  • Validation Checkpoint: Measure the pH of the initial aliquot. The system is validated for reaction if the pH is between 4.0 and 5.0.

Step 2: Catalyst Loading

  • Action: Under an inert argon atmosphere, add 5 mol% of 5% Rh/C catalyst.

  • Causality: Rhodium is uniquely selective for heteroaromatic ring saturation without causing C-N bond hydrogenolysis, a common failure point when using Palladium catalysts at elevated temperatures[5].

Step 3: Pressurization and Reaction

  • Action: Transfer the mixture to a high-pressure Parr reactor. Purge with H₂ three times, then pressurize to 30 bar. Heat to 50 °C with vigorous stirring (1000 rpm).

  • Causality: High pressure overcomes the thermodynamic penalty of dearomatization. Vigorous stirring (1000 rpm) eliminates gas-liquid mass transfer limitations, ensuring the dissolved H₂ concentration at the catalyst surface remains high.

  • Validation Checkpoint (Critical): Monitor H₂ uptake via the pressure gauge. The reaction is self-validating when the pressure drop corresponds exactly to the theoretical 20 mmol of H₂ consumed (2 equivalents of H₂ per pyrrole ring). If H₂ uptake stalls before this stoichiometric drop, catalyst poisoning or mass transfer failure has occurred.

Step 4: Workup and Isolation

  • Action: Filter the catalyst through a Celite pad. Basify the filtrate with 1M NaOH to pH 10 to liberate the free amine, then extract with dichloromethane.

  • Validation Checkpoint: GC-MS analysis of the organic layer must show a molecular ion peak at m/z = 155 (M⁺ for C₁₀H₂₁N), confirming complete saturation without ring opening.

Troubleshooting & FAQs

Q1: My hydrogenation stalls at 30-40% conversion despite using high H₂ pressure. How do I prevent catalyst poisoning?

Causality: The product, 3-(4-methylpentyl)pyrrolidine, is a secondary amine. The lone pair on the nitrogen strongly coordinates to the Rhodium or Ruthenium metal center, blocking the active sites required for H₂ activation[2]. Solution: You have two options based on your synthetic route:

  • Acidic Additives: If using an unprotected pyrrole, run the reaction in methanol with 1.1 equivalents of acetic acid to protonate the amine as it forms[2].

  • Protecting Groups: Pre-protect the starting material with an electron-withdrawing N-Boc group. This reduces the electron density on the nitrogen, preventing coordination to the metal[1][3].

Q2: I am observing ring-opened byproducts (e.g., aliphatic amines) instead of the intact pyrrolidine. What is causing this?

Causality: Over-reduction or hydrogenolysis of the C-N bond occurs when the catalytic conditions are too aggressive. This is highly common if you substitute Rhodium for Palladium (Pd/C) and attempt to force the reaction with temperatures exceeding 80 °C[5]. Solution: Strictly control the temperature to 25–50 °C and ensure the use of Rh/Al₂O₃ or Rh/C. Rhodium provides exceptional chemoselectivity for ring saturation over hydrogenolysis[4][6].

Q3: How can I achieve enantioselective hydrogenation to control the stereocenter at the C3 position?

Causality: Achiral heterogeneous catalysts (like Rh/C) will always yield a racemic mixture of the 3-substituted pyrrolidine because H₂ can add to either face of the planar pyrrole ring with equal probability. Solution: Transition to a homogeneous asymmetric catalysis strategy. Utilize a chiral ruthenium catalyst, specifically Ru(η³-methallyl)₂(cod) modified with a trans-chelating chiral bisphosphine ligand such as (S,S)-(R,R)-PhTRAP. Note that this strictly requires N-Boc protection of your 3-(4-methylpentyl)pyrrole to activate the ring and properly direct the stereochemical face toward the chiral ligand pocket[3][7].

References

  • Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles - ACS Publications. URL:[Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. URL:[Link]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes - Illinois Chemistry. URL:[Link]

  • Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II. Hydrogenation of pyrroles - ResearchGate. URL:[Link]

  • Diastereoselective Catalytic Hydrogenation - Insight Medical Publishing. URL:[Link]

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(4-Methylpentyl)pyrrolidine Solubility

Welcome to the Advanced Formulation Support Hub. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical challenges associated with lipophilic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Hub. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical challenges associated with lipophilic amines.

3-(4-Methylpentyl)pyrrolidine presents a unique solubility challenge: while in polar solvents[1], the addition of the 6-carbon (4-methylpentyl) chain drastically shifts the balance of intermolecular forces. This creates an amphiphilic molecule with a high LogP. In polar environments—especially aqueous buffers—the entropic penalty of solvating this hydrophobic tail drives the molecules to aggregate, oil out, or precipitate.

Below is our comprehensive, causality-driven guide to diagnosing and permanently resolving these solubility bottlenecks.

Diagnostic Decision Tree

Before altering your formulation, you must match your solubilization strategy to your specific solvent system and downstream assay constraints.

Troubleshooting Start Solubility Issue: 3-(4-Methylpentyl)pyrrolidine Aqueous Aqueous Media (Water/Buffers) Start->Aqueous Organic Polar Organic (DMSO/MeOH) Start->Organic pH Is Assay pH < 9.0? Aqueous->pH Dilution Diluting into Aqueous? Organic->Dilution Salt In Situ Salt Formation (Add MsOH / HCl) pH->Salt Yes Cyclo Host-Guest Complexation (HP-β-CD) pH->Cyclo No (Strict pH) Cosolvent Use Co-solvents (PEG 400 / PG) Dilution->Cosolvent Yes (Prevent Crash) Direct Direct Dissolution (Stable Stock) Dilution->Direct No

Diagnostic workflow for resolving lipophilic amine solubility issues based on solvent system.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 3-(4-Methylpentyl)pyrrolidine form a cloudy emulsion when dissolved directly in pH 7.4 PBS? A: This is a classic manifestation of the hydrophobic effect. As detailed in authoritative chemical literature, while the is robust, compounds with large aliphatic substituents behave as highly lipophilic entities[2]. At pH 7.4, a significant fraction of the secondary amine (pKa ~10.5) remains unprotonated. The aqueous hydrogen-bonding network cannot thermodynamically accommodate the hydrophobic tail, forcing the molecules to aggregate into a phase-separated emulsion. To resolve this, you must either lower the pH to fully ionize the amine or use a solubilizing excipient.

Q2: I prepared a 50 mM stock in 100% DMSO. Why does it "crash out" when I dilute it 1:100 into my cell culture media? A: You are observing anti-solvent precipitation. DMSO is a polar aprotic solvent that easily solvates both the polar head and the lipophilic tail. However, when diluted into aqueous media, the local dielectric constant spikes. The DMSO rapidly diffuses into the bulk water, leaving the lipophilic 3-(4-Methylpentyl)pyrrolidine supersaturated and exposed. To prevent this, employ a co-solvent strategy. Adding 10-20% PEG 400 before aqueous dilution helps by of the mixture, bridging the polarity gap[3].

Q3: My downstream enzymatic assay is strictly pH-sensitive (must remain at pH 7.5). I cannot use acid to form a salt. What is the best alternative? A: When pH manipulation is restricted, thermodynamic encapsulation is the optimal path. We recommend utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin molecule features a hydrophilic exterior and a hydrophobic interior cavity. It spontaneously forms an inclusion complex with the 4-methylpentyl chain, effectively masking the lipophilic portion from the aqueous environment. This is a standard, highly effective technique for the without altering bulk pH[4].

Quantitative Solubilization Matrix

Use the table below to compare the efficacy of different solubility enhancement strategies for this specific compound.

StrategyMechanism of ActionEst. Fold-Increase in SolubilityOptimal Solvent SystemProsCons
In Situ Salt Formation (Mesylate) Ion-dipole interaction; overcomes entropic penalty of the alkyl chain.500x - 1000xAqueous BuffersHighly stable, scalable, requires no complex polymers.Alters local pH; requires acid handling.
Co-solvency (40% PEG 400) Reduces dielectric constant; disrupts water H-bonding network.50x - 100xAqueous-Organic MixturesEasy to formulate; prevents DMSO crash-out.High PEG concentrations may cause toxicity in cell assays.
Cyclodextrin Complexation Encapsulates the hydrophobic 4-methylpentyl chain in a host cavity.100x - 300xAqueous Buffers (Neutral pH)Preserves neutral pH; highly biocompatible.Requires a high mass ratio of excipient to compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success. The following methodologies include built-in validation steps to confirm that true solubilization (not just micro-suspension) has been achieved.

Protocol A: In Situ Mesylate Salt Formation

Causality: Converting the free base to a mesylate salt introduces a highly dissociable counterion. The resulting ion-dipole interactions with water are highly exothermic, overcoming the entropic penalty of the hydrophobic tail.

  • Weigh: Transfer 15.5 mg (approx. 0.1 mmol) of 3-(4-Methylpentyl)pyrrolidine free base into a clean glass vial.

  • Suspend: Add 8.0 mL of deionized water. The solution will immediately appear milky/cloudy due to insolubility.

  • Ionize: Add 1.05 molar equivalents (approx. 6.8 µL) of Methanesulfonic acid (MsOH) dropwise while vortexing continuously.

  • Self-Validation Step: Monitor the solution spectrophotometrically. The solution must transition from an opaque suspension to completely transparent. Measure the Optical Density at 600 nm (OD600). An OD600 < 0.02 confirms the total absence of colloidal aggregates, validating true solubilization.

  • Buffer: Adjust the pH to your desired assay level (e.g., pH 7.4) using 0.1 M NaOH, ensuring no precipitation occurs during the titration.

  • Finalize: QS to 10.0 mL with water to yield a precise 10 mM stock solution.

Protocol B: Host-Guest Complexation with HP-β-CD

Causality: HP-β-CD provides a lipophilic cavity that thermodynamically favors the encapsulation of the alkyl chain, leaving its hydrophilic exterior exposed to the solvent.

  • Prepare Host: Create a 20% (w/v) HP-β-CD solution by dissolving 2.0 g of HP-β-CD in 10 mL of standard PBS (pH 7.4).

  • Introduce Guest: Add 10.0 mg of 3-(4-Methylpentyl)pyrrolidine directly to the cyclodextrin solution.

  • Equilibrate: Agitate via orbital shaking at 300 rpm for 12-24 hours at room temperature. This extended time is required to reach thermodynamic equilibrium for inclusion complexes.

  • Purify: Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter to remove any uncomplexed drug.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the filtrate. A monodisperse peak at approximately 1.5–2.0 nm validates successful inclusion complex formation. The presence of peaks >100 nm indicates failed complexation and the persistence of micelles.

Mechanism Free Free Base (Hydrophobic) Complex Inclusion Complex Free->Complex Entropic Driving Force CD HP-β-CD (Host Cavity) CD->Complex Encapsulation

Thermodynamic mechanism of cyclodextrin-mediated solubilization of the hydrophobic alkyl chain.

References

  • [2] Title: Amine - Wikipedia | Source: wikipedia.org | URL:[Link]

  • [1] Title: Pyrrolidine - Wikipedia | Source: wikipedia.org | URL:[Link]

  • [3] Title: Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs | Source: ijpsjournal.com | URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Pyrrolidine Derivatives: Unlocking Therapeutic Potential Through Structural Diversification

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in natural products, such as nicotine and proline, and its integrat...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in natural products, such as nicotine and proline, and its integration into numerous FDA-approved drugs underscore its significance as a "privileged scaffold."[4][5] The non-planar, flexible conformation of the pyrrolidine ring allows for precise three-dimensional positioning of substituents, enabling tailored interactions with a multitude of biological targets.[2][6] This guide provides a comparative analysis of substituted pyrrolidine derivatives, with a particular focus on the influence of substitution patterns on biological activity. While we will explore a range of derivatives, we will also consider the case of 3-(4-Methylpentyl)pyrrolidine, a less-documented member of this family, to illustrate how structure-activity relationship (SAR) principles can guide our understanding even in the absence of direct experimental data.

The Strategic Importance of Substitution

The biological profile of a pyrrolidine derivative is profoundly dictated by the nature and location of its substituents. The pyrrolidine scaffold offers several key positions for modification: the nitrogen atom (N1), and the carbon atoms C2, C3, C4, and C5. Strategic functionalization at these sites can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties.[6][7]

A critical aspect of pyrrolidine chemistry is stereochemistry. The chiral centers that arise from substitution create stereoisomers that can exhibit vastly different biological activities, a testament to the stereospecific nature of their interactions with biological macromolecules.[2][3][6][8]

Comparative Analysis of Substituted Pyrrolidine Derivatives

To illustrate the impact of substitution, this section compares different classes of pyrrolidine derivatives, drawing on available experimental data.

N-Substituted Pyrrolidines

Substitution on the nitrogen atom directly influences the basicity and steric environment around the amine, which can be crucial for receptor binding.

  • N-Aryl and N-Heteroaryl Pyrrolidines: These derivatives are common in centrally active agents. The aromatic ring can engage in pi-stacking and other non-covalent interactions with target proteins.

  • N-Acyl Pyrrolidines: The introduction of an acyl group can modulate the electronic properties of the nitrogen and introduce additional points of interaction.

  • N-Alkyl Pyrrolidines: The length and branching of the alkyl chain can impact lipophilicity and, consequently, cell permeability and target engagement. For instance, in a series of pyrrolidine amide derivatives, the nature of the N-substituent was found to be critical for inhibitory potency against N-acylethanolamine acid amidase (NAAA).[9]

C2-Substituted Pyrrolidines

The C2 position is adjacent to the nitrogen atom, and substituents here can have a significant impact on the molecule's conformational preferences. Proline and its derivatives are prime examples of C2-substituted pyrrolidines that are pivotal in both nature and synthetic chemistry.[5]

C3-Substituted Pyrrolidines

Substitution at the C3 position places the functional group further from the nitrogen, offering a different vector for interaction with target sites.

  • 3-Aryl Pyrrolidines: This class of compounds has shown promise as ligands for serotonin and dopamine receptors.[10]

  • 3-Alkylpyrrolidines: The nature of the alkyl substituent at the C3 position can fine-tune the lipophilicity and steric profile of the molecule. While extensive data on a wide range of 3-alkylpyrrolidines is not always readily available in the public domain, SAR studies on related compounds suggest that the length and branching of the alkyl chain are important determinants of biological activity.[6]

A Note on 3-(4-Methylpentyl)pyrrolidine:

Direct experimental data for 3-(4-Methylpentyl)pyrrolidine is scarce in publicly accessible literature. However, based on the established principles of SAR for pyrrolidine derivatives, we can infer some potential characteristics. The 4-methylpentyl group, a six-carbon branched alkyl chain (also known as an isohexyl group), would significantly increase the lipophilicity of the pyrrolidine scaffold. This could enhance its ability to cross cell membranes and potentially interact with hydrophobic pockets in target proteins. The steric bulk of this group would also play a role in defining its binding specificity. The absence of readily available data for this specific compound suggests it may be a novel or less-explored entity, highlighting an opportunity for further investigation in drug discovery programs.

Biological Activities and Experimental Data

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. The following tables summarize representative data for various classes of substituted pyrrolidines.

Table 1: Anticancer Activity of Pyrrolidine Derivatives
Compound ClassSpecific Derivative Example(s)Cancer Cell LineIC50 (µM)Reference(s)
Spirooxindole-pyrrolidineNot specifiedHCT1168.5 - 15.2[10]
N-Arylpyrrolidine-2,5-dioneNot specifiedMCF-73.1 - 5.8[10]
Polysubstituted Pyrrolidines3h, 3k10 different cell lines2.9 - 16[11]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone37eMCF-7, HeLa17, 19[6]
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
Compound ClassSpecific Derivative Example(s)MicroorganismMIC (µg/mL)Reference(s)
Sulfonylamino pyrrolidine38S. aureus, E. coli, P. aeruginosa3.11, 6.58, 5.82[12]
Pyrrolidine-thiazole51aB. cereus, S. aureus21.70, 30.53[10]
Table 3: Neuroprotective and Other Activities
Compound Class/DerivativeBiological ActivityExperimental ModelKey FindingsReference(s)
Phenylpyrrolidine derivativeNeuroprotectionGlutamate-induced excitotoxicity in rat cortical neuronsIncreased cell survival by 37% at 50 µM[10]
Pyrrolidine dithiocarbamate (PDTC)NeuroprotectionHypoxia-ischemia in neonatal ratsDose-dependently reduced brain tissue loss (ED50 of 27 mg/kg)[10]
Pyrrolidine-2,5-dione-acetamideAnticonvulsantMES and 6 Hz tests in animalsED50 values of 80.38 mg/kg (MES) and 108.80 mg/kg (6 Hz)[6]
N-benzyl pyrrolidineCholinesterase Inhibition (AChE)In vitro enzyme assayIC50 values of 0.058 µM and 0.069 µM[10]

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of pyrrolidine derivatives, based on methodologies reported in the literature.

General Synthesis of 3-Aryl Pyrrolidines via Palladium-Catalyzed Hydroarylation

This protocol is a conceptual representation based on modern synthetic methods for creating 3-substituted pyrrolidines.

G cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification cluster_product Final Product N_protected_pyrroline N-Protected Pyrroline Reaction_vessel Reaction Vessel (Inert Atmosphere, Heat) N_protected_pyrroline->Reaction_vessel Aryl_halide Aryl Halide Aryl_halide->Reaction_vessel Pd_catalyst Palladium Catalyst Pd_catalyst->Reaction_vessel Ligand Ligand Ligand->Reaction_vessel Base Base Base->Reaction_vessel Solvent Solvent Solvent->Reaction_vessel Quenching Quenching Reaction_vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Aryl_pyrrolidine 3-Aryl Pyrrolidine Chromatography->Aryl_pyrrolidine Deprotection Deprotection (if necessary) Aryl_pyrrolidine->Deprotection Final_product Final 3-Aryl Pyrrolidine Deprotection->Final_product

Caption: General workflow for the synthesis of 3-aryl pyrrolidines.

Methodology:

  • Reactant Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the N-protected pyrroline, aryl halide, palladium catalyst (e.g., Pd(OAc)2), and ligand (e.g., a phosphine ligand).

  • Reaction: Add the solvent and base, and heat the reaction mixture to the desired temperature for the specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature and quench with water or a suitable aqueous solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection (if required): If the nitrogen is protected, perform a deprotection step under appropriate conditions to yield the final 3-aryl pyrrolidine.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_seeding->Incubation1 Add_compound Add serially diluted pyrrolidine derivatives Incubation1->Add_compound Incubation2 Incubate for 48-72h Add_compound->Incubation2 Add_MTT Add MTT reagent Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_solubilizer Read_absorbance Read absorbance at 570 nm Add_solubilizer->Read_absorbance Calculate_IC50 Calculate IC50 values Read_absorbance->Calculate_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The pyrrolidine scaffold is a remarkably versatile platform in drug discovery, with the potential to generate a vast array of biologically active molecules. The strategic placement and chemical nature of substituents on the pyrrolidine ring are paramount in determining the pharmacological profile of the resulting derivatives. While some derivatives, such as those with aryl or complex heterocyclic substituents, have been extensively studied, others, like 3-(4-Methylpentyl)pyrrolidine, represent underexplored areas of chemical space. By applying the principles of structure-activity relationships derived from well-characterized analogs, researchers can make informed decisions in the design and synthesis of novel pyrrolidine-based therapeutics. The continued exploration of this privileged scaffold is certain to yield new and improved treatments for a wide range of human diseases.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. Available from: [Link]

  • Eli Lilly and Co. (1960). Synthesis of pyrrolidine. U.S. Patent 2,952,688.
  • Li, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 252-262. Available from: [Link]

  • Orchid Chemicals & Pharmaceuticals Ltd. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). WIPO Patent Application WO/2007/141803.
  • Wikipedia. (2024). Pyrrolidine. Retrieved from [Link]

  • Genentech, Inc. (2016). Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. U.S. Patent 9,278,954.
  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Available from: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available from: [Link]

  • Ruan, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(10), e2000136. Available from: [Link]

  • A. H. Robins Company, Inc. (1959). Esters of Amino Alcohols. U.S. Patent 2,918,471. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249774. Available from: [Link]

  • NextSDS. (n.d.). 3-methyl-3-(4-methylphenyl)pyrrolidine — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-((4-Methylphenyl)methyl)pyrrolidine. PubChem Compound Database. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available from: [Link]

  • Saczewski, F., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3185. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Gevorgyan, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7010. Available from: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen. Available from: [Link]

  • Pedrazzini, E., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. Available from: [Link]

  • Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica, 1-13. Available from: [Link]

  • Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Xenobiotica. Available from: [Link]

  • Al-Ojaimi, M. F., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity, e202501492. Available from: [Link]

  • Giraud, F., et al. (2025). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Bioorganic & Medicinal Chemistry, 118157. Available from: [Link]

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Comparative

Benchmarking 3-(4-Methylpentyl)pyrrolidine as a Next-Generation Basic Side Chain for Oral SERDs

Executive Summary The development of non-steroidal Oral Selective Estrogen Receptor Degraders (SERDs) has revolutionized the therapeutic landscape for endocrine-resistant ER+ breast cancer[1]. A critical structural deter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-steroidal Oral Selective Estrogen Receptor Degraders (SERDs) has revolutionized the therapeutic landscape for endocrine-resistant ER+ breast cancer[1]. A critical structural determinant for SERD efficacy is the basic amine side chain—typically a functionalized pyrrolidine—which projects from the core pharmacophore to interact with the Estrogen Receptor alpha (ERα) ligand-binding domain (LBD)[2].

This technical guide benchmarks 3-(4-Methylpentyl)pyrrolidine (3-4-MPP) , a highly lipophilic, sterically bulky synthon synthesized via modern iron-catalyzed C–H bond amination[3], against established standard reference materials (SRMs). By evaluating binding kinetics, degradation efficacy, and metabolic stability, we demonstrate how the unique iso-hexyl architecture of 3-4-MPP optimizes the balance between maximal receptor degradation ( Dmax​ ) and intrinsic clearance ( CLint​ )[4].

Mechanistic Rationale: The Role of the Pyrrolidine Side Chain

To achieve complete antagonism and subsequent proteasomal degradation of ERα, a SERD must induce a profound conformational disruption of the receptor[5]. When the core scaffold binds the LBD, the basic pyrrolidine side chain extends toward the solvent channel, forming a critical salt bridge with Asp351[2].

Clinical candidates such as Amcenestrant utilize a fluoropropyl-pyrrolidine motif to achieve this[2],[5]. However, increasing the aliphatic bulk of the side chain can drive more aggressive displacement of Helix 12 (H12), preventing coactivator recruitment and exposing hydrophobic surfaces that tag the receptor for ubiquitination[6]. We hypothesize that the 4-methylpentyl group in 3-4-MPP provides the necessary steric bulk for deep H12 displacement, while its terminal branching protects the molecule from the rapid cytochrome P450 (CYP) mediated ω -oxidation that typically plagues linear alkyl chains[4].

ER_Pathway SERD SERD Ligand (3-4-MPP Motif) Complex SERD-ERα Complex (Helix 12 Displacement) SERD->Complex Binds LBD ER Estrogen Receptor α (ERα) ER->Complex Ubiquitin Ubiquitination (Proteasome Targeting) Complex->Ubiquitin Conformational Change Degradation Proteasomal Degradation (Signal Blockade) Ubiquitin->Degradation 26S Proteasome

Fig 1: Mechanism of SERD-induced ERα proteasomal degradation via Helix 12 displacement.

Selection of Standard Reference Materials (SRMs)

To objectively benchmark 3-4-MPP, we conjugated it to a validated benzothiophene SERD core[1] and compared it against two similarly conjugated SRMs:

  • Test Compound (3-4-MPP): Features the branched 4-methylpentyl side chain.

  • SRM-1 (3-Hexylpyrrolidine): A linear aliphatic control. This isolates the variable of terminal branching to assess its impact on metabolic stability.

  • SRM-2 (3-(3-Fluoropropyl)pyrrolidine): The clinical benchmark motif utilized in advanced oral SERDs[2],[5].

Experimental Protocols (Self-Validating Systems)

The following experimental workflow was designed to systematically evaluate the structure-activity relationship (SAR) of the side chains.

Workflow Synth 1. Synthesis (Side-Chain Coupling) Bind 2. TR-FRET (ERα Binding) Synth->Bind Deg 3. In-Cell Western (Dmax Profiling) Bind->Deg Met 4. Microsomal (HLM/MLM CLint) Deg->Met

Fig 2: Experimental workflow for benchmarking pyrrolidine side chains in SERD development.

Protocol A: TR-FRET ERα Binding Assay
  • Causality: Highly lipophilic SERDs (LogD > 4) often suffer from non-specific binding to plasticware in traditional radioligand wash assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) operates entirely in solution, providing a true equilibrium binding constant ( IC50​ ) without artificial depletion of the lipophilic analyte.

  • Self-Validation: Estradiol (E2) is included as a high-affinity displacement control to validate the dynamic range of the assay plate.

  • Steps:

    • Prepare a 384-well plate with 10 µL of assay buffer containing recombinant ERα-LBD and a fluorescently tagged E2 tracer.

    • Dispense 10 µL of the test compounds (3-4-MPP, SRM-1, SRM-2) in a 10-point dose-response curve (0.01 nM to 10 µM).

    • Incubate at room temperature for 2 hours to reach equilibrium.

    • Read the plate on a multi-mode microplate reader (excitation at 340 nm; emission ratios at 615 nm / 665 nm).

Protocol B: In-Cell Western (ICW) for ERα Degradation
  • Causality: Traditional Western blots are semi-quantitative and low-throughput. ICW allows for the high-throughput, in-situ quantification of endogenous ERα levels in MCF-7 breast cancer cells, preserving the native cellular context and proteasomal machinery[6].

  • Self-Validation: ERα signals are normalized to an endogenous housekeeping stain (CellTag 700) in the exact same well. This controls for any apparent "degradation" that is actually an artifact of SERD-induced cytotoxicity or uneven cell seeding. Fulvestrant (1 µM) is used as the 100% degradation reference[6].

  • Steps:

    • Seed MCF-7 cells in 96-well plates at 15,000 cells/well in hormone-depleted media.

    • Treat cells with test compounds for 24 hours.

    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with Odyssey Blocking Buffer.

    • Incubate with primary anti-ERα antibody overnight, followed by near-infrared secondary antibodies and CellTag 700.

    • Image and quantify fluorescence using an infrared imaging system to calculate Dmax​ (maximum degradation percentage).

Protocol C: Microsomal Stability (HLM)
  • Causality: Bulky, lipophilic side chains are highly susceptible to hepatic clearance. Evaluating intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) determines if the side chain will survive first-pass metabolism, a critical hurdle for oral bioavailability[4].

  • Self-Validation: Parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) are run to verify the metabolic competency of the specific HLM batch.

  • Steps:

    • Incubate 1 µM of test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding 1 mM NADPH.

    • Quench aliquots at 0, 5, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Data Presentation & Benchmarking Analysis

The quantitative results of the benchmarking study are summarized in Table 1.

Table 1: Pharmacological and Physicochemical Profiling of Pyrrolidine Side Chains

Side Chain MotifCore ScaffoldERα Binding IC50​ (nM)MCF-7 Dmax​ (%)HLM CLint​ (µL/min/mg)LogD (pH 7.4)
3-(4-Methylpentyl)pyrrolidine Benzothiophene0.8 ± 0.192% 24.5 4.1
SRM-1: 3-Hexylpyrrolidine Benzothiophene0.9 ± 0.289%68.24.2
SRM-2: 3-(3-Fluoropropyl)pyrrolidine Benzothiophene1.2 ± 0.185%18.43.2
Scientific Synthesis & Causality

The data reveals a compelling structure-activity relationship driven by the physicochemical properties of the side chains:

  • Efficacy vs. Bulk: Both 3-4-MPP and SRM-1 (hexyl) exhibit superior Dmax​ (~90%) compared to the shorter SRM-2 (fluoropropyl, 85%). This confirms the mechanistic hypothesis that extended aliphatic bulk drives a more complete displacement of H12, optimizing the receptor for proteasomal degradation[2],[4].

  • Metabolic Shielding: The critical differentiator is intrinsic clearance. SRM-1 (linear hexyl) suffers from rapid hepatic clearance ( CLint​ = 68.2 µL/min/mg) due to the vulnerability of the unshielded terminal methyl group to CYP-mediated ω -oxidation. In contrast, 3-4-MPP maintains an almost identical LogD (4.1) but exhibits a nearly 3-fold reduction in clearance ( CLint​ = 24.5 µL/min/mg). The terminal branching (iso-hexyl) creates steric hindrance that effectively shields the molecule from CYP450 active sites[4].

Conclusion

Benchmarking 3-(4-Methylpentyl)pyrrolidine against standard linear and fluoroalkyl reference materials demonstrates its superiority as a next-generation side chain for Oral SERDs. By synthesizing this motif via efficient C–H amination[3], drug developers can leverage its unique iso-hexyl architecture to achieve the high receptor degradation ( Dmax​ ) associated with bulky lipophiles, without sacrificing the metabolic stability required for oral bioavailability.

References

  • SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD)
  • Source: Catalysis Science & Technology (RSC Publishing)
  • Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer Source: PMC URL
  • Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future Source: Frontiers URL
  • New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives Source: ScienceOpen URL
  • Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and PPE Guide for Handling 3-(4-Methylpentyl)pyrrolidine

As a lipophilic, alkyl-substituted secondary amine, 3-(4-Methylpentyl)pyrrolidine presents unique handling challenges in the laboratory. While the pyrrolidine ring provides strong basicity and nucleophilicity, the 4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a lipophilic, alkyl-substituted secondary amine, 3-(4-Methylpentyl)pyrrolidine presents unique handling challenges in the laboratory. While the pyrrolidine ring provides strong basicity and nucleophilicity, the 4-methylpentyl chain significantly increases the molecule's lipophilicity.

The Causality of the Hazard: This combination of high basicity (pKa ~11.3) and lipophilicity means the compound can rapidly penetrate the lipid-rich stratum corneum of the skin[1]. Once absorbed, the highly basic nitrogen causes immediate saponification of fats and liquefaction of proteins (liquefaction necrosis), leading to deep, severe chemical burns and potential systemic toxicity. Consequently, standard laboratory handling procedures and baseline Personal Protective Equipment (PPE) are insufficient.

The following protocols establish a self-validating, highly controlled system for the safe transfer, handling, and disposal of this chemical, strictly adhering to OSHA 29 CFR 1910.132 hazard assessment standards[2].

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are highly porous to small cyclic amines and will rapidly degrade or allow permeation without visible structural failure. An OSHA-compliant hazard assessment dictates the use of specialized barrier materials[2].

Operation ScaleChemical VolumeHand Protection (Min. Thickness)Breakthrough TimeEye/Face ProtectionRespiratory Protection
Analytical < 1 mLButyl Rubber (0.3 mm)> 120 minIndirect-vent Safety GogglesFume Hood (Face Velocity >100 fpm)
Preparative 1 - 50 mLButyl Rubber (0.5 mm)> 240 minGoggles + Full Face ShieldFume Hood
Bulk/Scale-up > 50 mLFluorinated Rubber / Viton (0.7 mm)> 480 minGoggles + Full Face ShieldHalf-mask respirator (ABEK cartridge)

Note: All operations must be conducted while wearing a flame-retardant (FR) lab coat (e.g., Nomex) fully buttoned, with closed-toe, non-porous footwear.

Operational Workflow: Inert Transfer Protocol

The Causality of Inert Handling: Pyrrolidines are highly reactive with atmospheric carbon dioxide and moisture, rapidly forming insoluble carbamate salts[1]. If handled in ambient air, these salts precipitate inside syringe needles, creating dangerous pressure blockages that can lead to explosive chemical spray.

Step-by-Step Methodology
  • System Preparation: Ensure the fume hood face velocity is verified at >100 fpm. Clear the workspace of all oxidizing agents and halogenated solvents.

  • PPE Donning: Inspect butyl rubber gloves for pinhole leaks using a nitrogen inflation test. Don FR lab coat, goggles, and face shield.

  • Inert Atmosphere Setup: Connect the reagent bottle to a Schlenk line. Perform three vacuum/nitrogen purge cycles to remove ambient oxygen and CO₂.

  • Positive Pressure Transfer: Insert a dry, inert-gas-flushed, gas-tight syringe through the septum. Allow the positive nitrogen pressure to fill the syringe to prevent pulling a vacuum, which could introduce air bubbles.

  • Decontamination (Self-Validating Step): Immediately after transfer, draw 5% aqueous acetic acid into the contaminated syringe. The mild exothermic reaction confirms the neutralization of residual amine. Rinse subsequently with deionized water, then acetone.

Workflow A 1. Fume Hood Setup (Face Velocity >100 fpm) B 2. Don Advanced PPE (Butyl Gloves, Face Shield) A->B C 3. Purge System (3x Vacuum/N2 Cycles) B->C D 4. Syringe Transfer (Positive N2 Pressure) C->D E 5. Quench Syringe (5% Acetic Acid) D->E

Workflow for the inert transfer of 3-(4-Methylpentyl)pyrrolidine.

Emergency Response & Spill Containment

The Causality of Solid Neutralization: Applying a strong liquid acid (like HCl) directly to a spilled pyrrolidine derivative will trigger a violent, highly exothermic reaction, instantly vaporizing the chemical and creating a severe inhalation hazard[3]. Instead, a solid acid must be used to control the kinetics of the neutralization.

Step-by-Step Spill Methodology
  • Isolate: Stop all work. If the spill is >50 mL or outside a fume hood, evacuate the lab and contact EHS immediately.

  • Contain: For minor spills (<50 mL) inside the hood, surround the liquid with an inert absorbent barrier (e.g., dry sand or vermiculite) to prevent spreading.

  • Neutralize: Slowly broadcast solid Sodium Bisulfate over the spill. The solid acid will steadily neutralize the basic amine without boiling.

  • Validate (Self-Validating Step): Spray a small amount of water over the absorbed mixture and test with pH paper. If the pH reads between 6 and 8, the corrosive hazard is mitigated. If the pH is >8, apply more Sodium Bisulfate.

  • Absorb & Collect: Sweep the neutralized slurry using non-sparking tools into a highly visible, sealable, and compatible (HDPE) hazardous waste container.

SpillLogic S1 Spill Detected S2 Assess Volume S1->S2 S3 < 50 mL (Fume Hood) S2->S3 S4 > 50 mL (Open Lab) S2->S4 S6 Neutralize (Sodium Bisulfate) S3->S6 S5 Evacuate & Call EHS S4->S5 S7 Verify pH (pH 6-8) S6->S7 S8 Absorb & Dispose S7->S8

Decision matrix and neutralization logic for pyrrolidine derivative spills.

Waste Disposal Plan

3-(4-Methylpentyl)pyrrolidine must be treated as a highly flammable, corrosive hazardous waste.

  • Strict Segregation: Never mix pyrrolidine waste with halogenated solvents (e.g., Dichloromethane, Chloroform). Amines react exothermically with halocarbons over time to form quaternary ammonium salts, which can pressurize and violently rupture waste carboys.

  • Container Specifications: Use only high-density polyethylene (HDPE) or glass containers. Ensure the container is tightly sealed to prevent the escape of volatile, toxic vapors.

  • Labeling: Clearly label the container as "Hazardous Waste: Corrosive/Flammable Amine (3-(4-Methylpentyl)pyrrolidine)" and arrange for incineration by a licensed environmental disposal facility.

References

  • Title: Pyrrolidine | C4H9N | CID 31268 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Personal Protective Equipment Subpart I - 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methylpentyl)pyrrolidine
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